2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride
Description
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Properties
CAS No. |
1137949-71-3 |
|---|---|
Molecular Formula |
C10H14ClFN2 |
Molecular Weight |
216.68 g/mol |
IUPAC Name |
2-fluoro-4-piperidin-4-ylpyridine;hydrochloride |
InChI |
InChI=1S/C10H13FN2.ClH/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8;/h3,6-8,12H,1-2,4-5H2;1H |
InChI Key |
RTQJKJFOASDTBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=NC=C2)F.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-4-(piperidin-4-yl)pyridine Dihydrochloride for Researchers and Drug Development Professionals
An authoritative guide for scientists, this document provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 2-Fluoro-4-(piperidin-4-yl)pyridine Dihydrochloride. Through a detailed exploration of its characteristics, this guide serves as an essential resource for researchers in medicinal chemistry and drug discovery.
Foreword
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. The unique properties of the fluorine atom, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. The pyridine and piperidine moieties are also privileged structures in medicinal chemistry, appearing in a vast array of approved drugs.[1][2] The convergence of these three structural motifs in 2-Fluoro-4-(piperidin-4-yl)pyridine Dihydrochloride presents a compound of significant interest for the development of novel therapeutics, particularly for disorders of the central nervous system (CNS).[3][4] This technical guide provides a comprehensive analysis of the dihydrochloride salt, the most extensively characterized form of this compound, to facilitate its application in research and development.
Compound Identification and Physicochemical Properties
2-Fluoro-4-(piperidin-4-yl)pyridine Dihydrochloride is a heterocyclic compound that exists as a stable, crystalline solid under standard conditions. The presence of two basic nitrogen atoms, one in the pyridine ring and one in the piperidine ring, allows for the formation of the dihydrochloride salt, which generally enhances aqueous solubility and stability.
| Property | Value | Source(s) |
| Chemical Name | 2-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride | [5] |
| CAS Number | 2256060-34-9 | [5] |
| Molecular Formula | C₁₀H₁₅Cl₂FN₂ | [5] |
| Molecular Weight | 253.14 g/mol | [5] |
| Appearance | Solid | [6] |
| Purity | ≥98% | [5] |
| Melting Point | 258 - 261 °C (for the related 2-(piperidin-4-yl)pyridine dihydrochloride) | [6] |
| Solubility | Miscible with water. Soluble in organic solvents like ethanol and dimethyl sulfoxide. | [3][7] |
| Storage | Sealed in a dry environment at 2-8°C | [5] |
dot graph "2-Fluoro-4-(piperidin-4-yl)pyridine_Dihydrochloride" { layout=neato; node [shape=plaintext]; edge [style=invis];
} "Chemical structure of 2-Fluoro-4-(piperidin-4-yl)pyridine Dihydrochloride"
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and piperidine rings. The aromatic protons on the 2-fluoropyridine ring will appear in the downfield region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the fluorine and piperidinyl substituents. The protons on the piperidine ring will resonate in the upfield region (typically δ 1.5-3.5 ppm). The protonation of the nitrogen atoms will cause a downfield shift of the adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant (¹JCF), which is a characteristic feature of fluorinated organic compounds.[10] The chemical shifts of the pyridine carbons will be in the aromatic region (δ 120-160 ppm), while the piperidine carbons will be in the aliphatic region (δ 20-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key absorption bands are expected for:
-
N-H stretching: Broad bands in the region of 2400-2800 cm⁻¹ are characteristic of the N-H⁺ stretch in amine hydrochlorides.
-
C-F stretching: A strong absorption band in the region of 1200-1000 cm⁻¹ will be indicative of the C-F bond.
-
Aromatic C=C and C=N stretching: Bands in the 1600-1450 cm⁻¹ region will correspond to the vibrations of the pyridine ring.
-
C-H stretching: Aliphatic and aromatic C-H stretching vibrations will be observed around 3000 cm⁻¹.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in the positive ion mode is expected to show a prominent peak for the protonated free base [M+H]⁺ at an m/z corresponding to the molecular weight of the free base (C₁₀H₁₃FN₂), which is 180.11. The fragmentation pattern would likely involve the loss of the piperidine or pyridine ring, providing further structural confirmation.
Synthesis and Chemical Reactivity
The synthesis of 2-Fluoro-4-(piperidin-4-yl)pyridine typically involves a multi-step sequence. A representative synthetic approach is outlined below.
Synthesis of the Free Base
A common strategy for the synthesis of the free base, 2-Fluoro-4-(piperidin-4-yl)pyridine, involves the coupling of a suitable 4-substituted-2-fluoropyridine with a protected piperidine derivative. For instance, a Negishi or Suzuki coupling reaction can be employed to form the C-C bond between the pyridine and piperidine rings. This is typically followed by the reduction of any double bonds in the piperidine ring via hydrogenation, and subsequent deprotection of the nitrogen atom.[11]
Experimental Protocol: Illustrative Synthesis of the N-Boc protected intermediate
-
To a solution of a suitable 4-substituted-2-fluoropyridine (1.0 eq) in an appropriate solvent (e.g., THF, dioxane), add a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃).
-
Add a solution of N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (1.2 eq).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, partition the mixture between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-Boc protected tetrahydropyridine intermediate.
-
Dissolve the intermediate in a suitable solvent (e.g., methanol, ethanol) and add a hydrogenation catalyst (e.g., 10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere until the reduction is complete.
-
Filter the catalyst and concentrate the filtrate to obtain the N-Boc protected 2-Fluoro-4-(piperidin-4-yl)pyridine.
Formation of the Dihydrochloride Salt
The dihydrochloride salt is typically prepared by treating a solution of the free base with two equivalents of hydrochloric acid.
Experimental Protocol: Salt Formation
-
Dissolve the purified 2-Fluoro-4-(piperidin-4-yl)pyridine free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).
-
Slowly add a solution of hydrochloric acid (2.0 equivalents) in the same or a compatible solvent.
-
Stir the mixture at room temperature to allow for the precipitation of the dihydrochloride salt.
-
Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield 2-Fluoro-4-(piperidin-4-yl)pyridine Dihydrochloride.
Applications in Research and Drug Discovery
The 2-Fluoro-4-(piperidin-4-yl)pyridine scaffold is a valuable building block in medicinal chemistry, particularly for the development of agents targeting the central nervous system. The fluorinated pyridine moiety can enhance metabolic stability and binding affinity, while the piperidine group provides a key interaction point and can be further functionalized.
Derivatives of this scaffold have been investigated for a range of biological activities, including:
-
CNS Disorders: The ability of the piperidine and fluoropyridine motifs to interact with various receptors and transporters in the brain makes this scaffold a promising starting point for the development of treatments for neurological and psychiatric conditions.[3]
-
Enzyme Inhibition: The structural features of this compound make it a candidate for the design of inhibitors for various enzymes implicated in disease.
-
Receptor Modulation: As a versatile scaffold, it can be elaborated to generate ligands with high affinity and selectivity for specific G-protein coupled receptors (GPCRs) and ion channels.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-Fluoro-4-(piperidin-4-yl)pyridine Dihydrochloride. It is recommended to handle the compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Fluoro-4-(piperidin-4-yl)pyridine Dihydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated pyridine and a piperidine ring offers a compelling starting point for the design of novel therapeutic agents with potentially enhanced pharmacological properties. This technical guide provides a foundational understanding of its physicochemical properties, synthesis, and potential applications, empowering researchers to leverage this promising scaffold in their quest for new medicines.
References
-
Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. [Link]
-
PubChem. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]
-
University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. [Link]
- Google Patents. WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
-
PubChem. 4-(Piperidin-4-yl)pyridine dihydrochloride. [Link]
-
Applied Chemical Engineering. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
-
RSC Advances. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]
-
ResearchGate. (2025). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. [Link]
-
PubMed. (2017). Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core. [Link]
-
Applied Chemical Engineering. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
-
PubChemLite. 2-fluoro-5-(piperidin-4-yl)pyridine hydrochloride (C10H13FN2). [Link]
-
PubChemLite. 2-(difluoromethyl)-4-(piperidin-4-yl)pyridine dihydrochloride. [Link]
-
RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]
-
PMC. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]
- Google Patents. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
-
ResearchGate. FTIR spectrum for Pyridine. [Link]
-
PubChem. 2-[(4-Fluoropiperidin-4-yl)methyl]pyridine. [Link]
-
Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]
-
National Institute of Standards and Technology. Piperidine - the NIST WebBook. [Link]
-
Chemistry Stack Exchange. (2022). Solubility of pyridine and pyrrole in water. [Link]
-
ResearchGate. Solubility of KF in four organic solvents and thermodynamic dissolution functions. [Link]
Sources
- 1. 4-(Piperidin-4-yl)pyridine dihydrochloride | C10H16Cl2N2 | CID 22100875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. evitachem.com [evitachem.com]
- 4. Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 2-(piperidin-4-yl)pyridine dihydrochloride | 143924-45-2 [sigmaaldrich.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 9. 2-Fluoropyridine(372-48-5) 13C NMR [m.chemicalbook.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Pharmacophoric Potential: Mechanism of Action of 2-Fluoro-4-(piperidin-4-yl)pyridine Hydrochloride in Drug Discovery
Executive Summary
In modern medicinal chemistry, 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride (CAS 2256060-34-9) is not deployed as a standalone therapeutic agent; rather, it is a highly privileged, dual-action pharmacophoric building block[1]. When incorporated into active pharmaceutical ingredients (APIs)—such as G-protein coupled receptor (GPCR) ligands or kinase inhibitors—this motif dictates both the pharmacodynamics (target engagement) and pharmacokinetics (metabolic stability) of the resulting drug.
This technical whitepaper deconstructs the structural "mechanism of action" of this critical intermediate, detailing the physicochemical causality behind its design, its target binding logic, and the self-validating experimental workflows required to harness its potential in drug discovery.
Part 1: The Physicochemical Mechanism of Action
The strategic value of the 2-fluoro-4-(piperidin-4-yl)pyridine motif lies in the synergistic combination of its three structural components: the sp3-rich piperidine, the electron-deficient fluoropyridine, and its hydrochloride salt formulation.
The Piperidine Vector: Electrostatic Anchoring
To escape the "flatland" of traditional planar aromatic inhibitors, the piperidine ring introduces critical sp3-hybridized spatial geometry (
The 2-Fluoropyridine Shield: Metabolic and Electronic Modulation
Unsubstituted pyridines are notorious for their metabolic liabilities, specifically their susceptibility to oxidation by Cytochrome P450 (CYP) enzymes and Aldehyde Oxidase (AO) at the electron-rich ortho positions. Fluorination at the 2-position fundamentally alters the molecule's electronic landscape[4][5]:
-
Metabolic Shielding: The highly electronegative fluorine atom withdraws electron density from the ring, lowering the HOMO energy and sterically blocking oxidative attack, thereby extending the in vivo half-life of the parent drug[5].
-
pKa Modulation: The fluorine atom drastically lowers the pKa of the pyridine nitrogen (from ~5.2 down to ~ -0.4). This renders the pyridine nitrogen neutral at physiological pH, reducing non-specific basicity-driven toxicity while allowing it to act as a weak, highly directional hydrogen-bond acceptor in kinase hinge regions[4].
The Hydrochloride Salt: Solvation Thermodynamics
Supplied as a hydrochloride (or dihydrochloride) salt, the compound overcomes the poor aqueous solubility typical of lipophilic free bases[1]. The ionic lattice of the HCl salt lowers the thermodynamic barrier to solvation, preventing compound aggregation during in vitro biochemical assays and ensuring accurate dosing in early-stage formulation.
Part 2: Quantitative Pharmacophoric Impact
The table below summarizes the physicochemical and biological impact of integrating this specific motif compared to its isolated baseline structures.
| Structural Motif | Primary Function | Est. pKa | Metabolic Liability | Target Interaction Mechanism |
| Pyridine | H-bond acceptor | ~5.2 | High (CYP/AO oxidation) | Pi-stacking, moderate H-bonding |
| 2-Fluoropyridine | Metabolic shield | ~ -0.4 | Low (Electronic block) | Weak H-bond, hydrophobic packing |
| Piperidine | Electrostatic anchor | ~9.5 | Moderate (N-dealkylation) | Salt bridge (Asp/Glu residues) |
| 2-Fluoro-4-(piperidin-4-yl)pyridine | Dual-action pharmacophore | ~9.5 (amine) | Very Low | Salt bridge + Metabolic Shielding |
Part 3: Target Engagement Logic
When an API containing this motif enters a binding pocket (e.g., the orthosteric site of a Sigma-1 receptor or a kinase), it executes a precise sequence of molecular interactions. The diagram below illustrates the logical flow of these pharmacophoric mechanisms.
Fig 1: Pharmacophoric mechanism of the 2-fluoro-4-(piperidin-4-yl)pyridine motif in target binding.
Part 4: Experimental Methodologies & Self-Validating Protocols
To effectively utilize this building block, researchers must employ rigorous, self-validating experimental designs. Below are the standard protocols for incorporating the motif and validating its mechanistic effects.
Protocol 1: Late-Stage Functionalization via Buchwald-Hartwig Cross-Coupling
Objective: Covalently link the secondary amine of the piperidine to an aryl halide core of a lead scaffold. Causality: Because the compound is supplied as a hydrochloride salt, it must be neutralized in situ. A strong base is required. We utilize a Palladium-catalyzed approach (Pd2(dba)3 / XPhos) because the fluoropyridine ring is highly deactivated; standard Nucleophilic Aromatic Substitution (SNAr) would require excessively harsh conditions that could degrade the lead scaffold.
Step-by-Step Workflow:
-
Preparation: In a glovebox, charge a Schlenk flask with the aryl halide lead scaffold (1.0 eq), this compound (1.2 eq), Pd2(dba)3 (0.05 eq), XPhos (0.1 eq), and Cs2CO3 (3.0 eq).
-
Solvation: Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration.
-
Reaction: Heat the mixture to 90°C under an argon atmosphere for 12 hours.
-
Self-Validating Control: Run a parallel reaction omitting the Pd2(dba)3 catalyst.
-
Validation Logic: If product forms in the control, the reaction is proceeding via uncatalyzed SNAr, indicating the aryl halide is highly activated. If no product forms in the control, the cross-coupling is strictly Pd-dependent, confirming the structural integrity of the catalytic cycle.
-
-
Workup: Filter through Celite, concentrate, and purify via reverse-phase HPLC. Confirm the exact mass shift (loss of HCl and halogen) via LC-MS.
Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Validation
Objective: Quantify the binding affinity (
Step-by-Step Workflow:
-
Immobilization: Immobilize the target protein (e.g., a purified GPCR or Kinase domain) onto a CM5 sensor chip using standard EDC/NHS amine coupling chemistry until a density of ~3000 RU is achieved.
-
Reference Channel Setup (Crucial): Activate and deactivate an adjacent flow cell without adding protein.
-
Validation Logic: Highly basic piperidines can exhibit non-specific binding to the dextran matrix. Subtracting the signal of this blank reference channel from the active channel isolates the true specific binding response.
-
-
Analyte Injection: Flow the synthesized API over both channels at varying concentrations (from 0.1 nM to 1000 nM) in HBS-EP+ buffer at a flow rate of 30 µL/min.
-
Positive Control Validation: Inject a known, high-affinity reference ligand at the beginning and end of the SPR run.
-
Validation Logic: If the response units (RU) of the positive control drop by >10% at the end of the run, the immobilized protein is denaturing over time, and the kinetic data for the test API must be discarded.
-
Fig 2: Self-validating Surface Plasmon Resonance (SPR) workflow for kinetic binding analysis.
References
-
ACS Publications. "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain". Journal of Medicinal Chemistry.[Link]
-
PMC. "Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites". Drug Metabolism and Disposition.[Link]
-
PMC. "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds". RSC Medicinal Chemistry.[Link]
-
ResearchGate. "The salt bridge in ligand-protein complexes - systematic theoretical and statistical investigations".[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Utility and Target Profiling of the 2-Fluoro-4-(piperidin-4-yl)pyridine Scaffold
Executive Summary
In modern drug discovery, the identification of versatile, drug-like building blocks is critical for accelerating hit-to-lead and lead optimization workflows. 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride (and its dihydrochloride variant) is a highly privileged, bifunctional pharmacophore scaffold. Rather than acting as a standalone therapeutic, this compound is strategically functionalized by medicinal chemists to target two major protein classes: Aminergic G Protein-Coupled Receptors (GPCRs) and Protein Kinases .
This technical guide dissects the physicochemical rationale behind this specific molecular architecture, explores its primary therapeutic targets, and provides field-proven, self-validating experimental protocols for target profiling.
Structural & Physicochemical Rationale
The strategic design of the 2-Fluoro-4-(piperidin-4-yl)pyridine scaffold relies on three distinct structural pillars, each engineered to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges:
-
The Piperidine Ring (Basic Amine): With a pKa typically ranging from 9.5 to 10.0, the secondary amine of the piperidine ring is protonated at physiological pH. This positive charge is an absolute requirement for anchoring the molecule within the acidic binding pockets of various neuroreceptors.
-
The Pyridine Core (Aromatic Acceptor): The pyridine nitrogen serves as a highly directional hydrogen bond acceptor, crucial for interacting with the backbone amides of kinase hinge regions[1].
-
The Fluorine Atom (Electronic & Metabolic Modulator): The incorporation of fluorine at the 2-position of the pyridine ring is not arbitrary. Fluorine is the most electronegative element, and its strategic placement exerts a strong inductive effect that lowers the pKa of the adjacent pyridine nitrogen. This reduction in basicity significantly improves membrane permeability and oral bioavailability[2]. Furthermore, the carbon-fluorine bond blocks cytochrome P450 (CYP)-mediated oxidation at the highly susceptible ortho position, thereby enhancing the metabolic half-life of the resulting drug candidate[2].
Primary Therapeutic Target Classes
When functionalized (e.g., via N-alkylation or acylation of the piperidine, or cross-coupling at the pyridine), this scaffold demonstrates high affinity for two primary target classes.
Target Class A: Aminergic GPCRs (CNS & Metabolic Disorders)
The piperidine moiety is a classic pharmacophore for aminergic GPCRs, including Serotonin (5-HT), Dopamine (D2/D3), and Histamine (H3) receptors. Mechanistically, the protonated nitrogen of the piperidine forms a critical electrostatic salt-bridge with a highly conserved aspartate residue (Asp3.32) located in transmembrane domain 3 (TM3) of the receptor[3]. The fluoropyridine tail extends into the hydrophobic orthosteric pocket, where it engages in
Target Class B: Protein Kinases (Oncology & Immunology)
In kinase inhibitor design, the 2-fluoropyridine motif acts as a highly effective "hinge-binding" fragment. The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., in PI3K or CDK4/6)[1]. The adjacent fluorine atom modulates the electron density of the pyridine ring, optimizing the geometry of this hydrogen bond while simultaneously filling a small, lipophilic pocket to prevent off-target binding to structurally similar kinases[5]. The piperidine ring is typically oriented toward the solvent-exposed region, improving the aqueous solubility of the inhibitor.
Fig 1: Hit-to-lead workflow for 2-Fluoro-4-(piperidin-4-yl)pyridine derivatives.
Experimental Workflows & Protocols
To validate the efficacy of derivatives synthesized from this scaffold, rigorous, self-validating biochemical assays are required. The following protocols emphasize causality and internal quality control.
Protocol 1: GPCR Radioligand Binding & Functional cAMP Assay
Purpose: To determine the binding affinity (
Step-by-Step Methodology:
-
Membrane Preparation: Harvest HEK293 cells stably expressing the human H3 receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Rationale: Protease inhibitors prevent receptor degradation, ensuring a stable
(total receptor density). -
Radioligand Displacement: Incubate 10 µg of membrane protein with 1 nM [³H]-N-alpha-methylhistamine and varying concentrations of the test compound (10 pM to 10 µM) in a 96-well plate for 60 minutes at 25°C.
-
Separation & Washing: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding). Wash three times with ice-cold buffer. Rationale: Cold buffer traps the receptor-ligand complex in its equilibrium state while washing away unbound radioligand.
-
Detection: Add scintillation cocktail and read radioactivity (CPM). Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation. -
Functional Validation (cAMP): Use a FRET-based cAMP accumulation assay. Treat cells with Forskolin (to stimulate baseline cAMP) and the test compound. A true antagonist will reverse the agonist-induced inhibition of cAMP production.
-
Self-Validation Check: Ensure the assay Z'-factor is >0.6 using a known reference antagonist (e.g., Ciproxifan) as a positive control.
Fig 2: GPCR-cAMP signaling cascade modulated by scaffold-derived antagonists.
Protocol 2: Kinase TR-FRET Activity Assay
Purpose: To evaluate the ATP-competitive inhibition of target kinases (e.g., PI3K or CDK4) by fluoropyridine derivatives.
Step-by-Step Methodology:
-
Enzyme Reaction: In a 384-well plate, combine the purified recombinant kinase, a biotinylated peptide substrate, and the test compound in kinase assay buffer (containing MgCl₂, DTT, and 0.01% Tween-20). Rationale: Tween-20 prevents the hydrophobic fluoropyridine compounds from aggregating and forming false-positive colloidal inhibitors.
-
ATP Addition: Initiate the reaction by adding ATP at a concentration equal to its apparent
for the specific kinase. Incubate for 60 minutes at room temperature. -
Detection Reagents: Add a stop buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.
-
TR-FRET Readout: Excite the plate at 340 nm and measure emission at 615 nm and 665 nm. Rationale: Time-Resolved FRET (TR-FRET) is strictly required here because fluorinated pyridine derivatives often exhibit intrinsic auto-fluorescence. The time-delay in TR-FRET eliminates this background interference, ensuring trustworthy data.
-
Self-Validation Check: Run a no-enzyme negative control and a no-inhibitor positive control to establish the 0% and 100% activity baselines.
Data Presentation
Table 1: Physicochemical Properties of the Base Scaffold
Note: Properties represent the free base form of 2-Fluoro-4-(piperidin-4-yl)pyridine.
| Property | Value | Medicinal Chemistry Implication |
| Molecular Weight | 180.22 g/mol | Highly efficient fragment size (Rule of 3 compliant), allowing room for functionalization. |
| Topological Polar Surface Area (TPSA) | 24.92 Ų | Excellent for CNS penetration (optimal TPSA for blood-brain barrier crossing is <90 Ų). |
| Hydrogen Bond Donors / Acceptors | 1 / 2 | Ideal for forming specific anchor points (Asp3.32 in GPCRs, hinge region in kinases). |
| cLogP (estimated) | ~1.8 | Balanced lipophilicity, ensuring both aqueous solubility and membrane permeability. |
Table 2: Target Class Profiling Comparison (Representative Derivative Data)
Note: Data represents expected pharmacological profiles for optimized derivatives based on this scaffold.
| Target Class | Primary Interaction Mechanism | Typical Assay Readout | Expected Optimized Potency ( | Primary Challenge Addressed by Scaffold |
| Aminergic GPCRs | Piperidine N⁺ salt bridge with Asp3.32 | Radioligand Binding / cAMP FRET | 1.0 nM – 50 nM | Fluorine increases lipophilicity for CNS penetrance. |
| Protein Kinases | Pyridine N hydrogen bond to hinge backbone | TR-FRET / ADP-Glo | 5.0 nM – 100 nM | Fluorine modulates pKa to optimize hinge binding strength. |
References
-
Fluorine in medicinal chemistry Chemical Society Reviews[Link][2]
-
Molecular dynamics of the histamine H3 membrane receptor reveals different mechanisms of GPCR signal transduction PubMed Central (PMC)[Link][3]
-
Structural determinants of the alpha2 adrenoceptor subtype selectivity PubMed Central (PMC)[Link][4]
-
Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif PubMed Central (PMC)[Link][5]
-
Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts PUBDB (DESY)[Link][1]
Sources
- 1. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 2. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Molecular dynamics of the histamine H3 membrane receptor reveals different mechanisms of GPCR signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural determinants of the alpha2 adrenoceptor subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Convergence of Structural Biology and Cheminformatics
The Cheminformatics and Structural Significance of 2-Fluoro-4-(piperidin-4-yl)pyridine Hydrochloride: A Technical Guide
In modern drug discovery, the transition from a conceptual pharmacophore to a machine-readable data point is critical for high-throughput screening and intellectual property mapping. The molecule This compound serves as a prime example of a highly optimized synthetic building block. To effectively catalogue, search, and integrate this molecule into global databases (such as PubChem or ChEMBL), researchers rely on standardized cryptographic identifiers—specifically, the IUPAC International Chemical Identifier (InChI) and its hashed counterpart, the InChIKey.
This whitepaper deconstructs the structural causality of this specific scaffold, details the self-validating protocols required for its synthesis, and outlines the computational workflow used to generate its standardized InChIKey.
Part 1: Pharmacophore Deconstruction & Causality
The architectural design of 2-fluoro-4-(piperidin-4-yl)pyridine is not arbitrary; every functional group serves a distinct mechanistic purpose in medicinal chemistry.
-
The Fluorine Atom (Position 2): As demonstrated in foundational medicinal chemistry studies,. Placing fluorine at the 2-position of the pyridine ring inductively lowers the pKa of the adjacent pyridine nitrogen, which can optimize oral bioavailability by preventing excessive protonation in the gut. Furthermore, the highly electronegative fluorine atom blocks cytochrome P450-mediated oxidative metabolism at the electron-rich ortho position, thereby increasing the molecule's in vivo half-life.
-
The Pyridine Ring (Core Scaffold): Acts as a rigid, flat spacer and a frequent hinge-binding motif in kinase inhibitors, capable of engaging in critical
stacking interactions within target protein pockets. -
The Piperidine Ring (Position 4): Provides a basic secondary amine that enhances aqueous solubility. It acts as a versatile vector for further synthetic elaboration (e.g., amide coupling, reductive amination).
-
The Hydrochloride Salt: The free base of this compound is prone to atmospheric oxidation and can be difficult to handle. Converting it to the mono-hydrochloride salt ensures crystalline stability, enhances aqueous solubility, and standardizes the stoichiometric handling of the compound during automated dispensing.
Pharmacophore deconstruction of the 2-fluoro-4-(piperidin-4-yl)pyridine scaffold.
Part 2: Cheminformatics Identity and InChIKey Generation
While SMILES strings provide a topological map of a molecule, they are not strictly unique; a single molecule can be represented by multiple valid SMILES strings depending on the starting atom. To resolve this, the IUPAC standard[1]. The InChIKey is a fixed-length cryptographic hash that eliminates search engine parsing errors caused by the special characters used in standard InChI strings[1].
Quantitative Data & Cheminformatics Profile
| Property | Value | Computational Rationale / Significance |
| Chemical Name | This compound | Standardized IUPAC nomenclature for cataloging. |
| Molecular Formula | C10H14ClFN2 | Accounts for the mono-hydrochloride salt stoichiometry. |
| Molecular Weight | 216.68 g/mol | Highly compliant with Lipinski’s Rule of 5 for oral bioavailability. |
| Canonical SMILES | Cl.Fc1cc(C2CCNCC2)ccn1 | Machine-readable topological representation for database queries. |
| Hydrogen Bond Donors | 2 (Piperidine NH2⁺) | Facilitates critical hydrogen-bonding interactions within target pockets. |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Fluorine) | Modulates binding affinity and aqueous solubility. |
Part 3: Experimental Workflows (Self-Validating Systems)
Protocol 1: Synthesis and Hydrochloride Salt Formation
This protocol utilizes a self-validating protection/deprotection strategy to ensure absolute regioselectivity and high purity.
-
Cross-Coupling: React 4-bromo-2-fluoropyridine with N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester using a Palladium catalyst (e.g., Pd(dppf)Cl₂) in a basic aqueous/organic biphasic system (e.g., K₂CO₃ in dioxane/water) at 90°C.
-
Causality: The Suzuki-Miyaura coupling selectively forms the C-C bond at the 4-position, while the Boc group prevents catalyst poisoning by the secondary amine.
-
-
Alkene Reduction: Subject the resulting intermediate to catalytic hydrogenation using Pd/C under an H₂ atmosphere (1 atm) in methanol.
-
Causality: Reduces the tetrahydropyridine double bond to yield the saturated piperidine ring. Careful monitoring prevents undesired hydrodefluorination of the pyridine ring.
-
-
Deprotection & Salt Formation: Treat the N-Boc protected intermediate with a 4M solution of anhydrous HCl in dioxane at room temperature.
-
Causality: The highly acidic environment cleaves the Boc protecting group, releasing gaseous isobutylene and CO₂, while simultaneously protonating the basic piperidine nitrogen to precipitate the target compound as a highly pure hydrochloride salt.
-
-
Isolation: Filter the resulting suspension, wash with cold diethyl ether, and dry under high vacuum.
-
Causality: Ether removes residual non-polar organic impurities and dioxane, ensuring a self-validating high-purity yield suitable for biological assays.
-
Protocol 2: Computational Validation and InChIKey Generation
To index the synthesized compound, the following algorithmic workflow is executed using an open-source cheminformatics toolkit (e.g., RDKit).
-
Structural Input: Input the canonical SMILES (Cl.Fc1cc(C2CCNCC2)ccn1) into the cheminformatics pipeline.
-
Normalization: Execute the structure normalization module to neutralize charges and standardize tautomeric states.
-
Causality: Ensures that variations in user drawing conventions (e.g., dative bonds vs. charged nitrogens) do not alter the final identifier.
-
-
Standard InChI Generation: Process the normalized structure through the IUPAC InChI API to generate the layered InChI string.
-
Causality: The algorithm creates a unique, hierarchical representation of connectivity, stereochemistry, and isotopic composition[1].
-
-
Cryptographic Hashing: Apply the SHA-256 hashing algorithm to the Standard InChI string to output the 27-character InChIKey.
-
Causality: Compresses the variable-length InChI into a fixed-length format (e.g., XXXXXXXXXXXXXX-YYYYYYYYFV-N), rendering it search-engine friendly[1].
-
Computational workflow for generating the InChIKey from a 2D chemical structure.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[Link]
-
Heller, S. R., McNaught, A., Pletnev, I., Stein, S., & Tchekhovskoi, D. (2015). InChI, the IUPAC International Chemical Identifier. Journal of Cheminformatics.[Link]
Sources
Technical Deep Dive: Structural Encoding and Handling of 2-Fluoro-4-(piperidin-4-yl)pyridine Hydrochloride
Topic: SMILES notation for 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Abstract
In medicinal chemistry, the 2-fluoro-4-(piperidin-4-yl)pyridine scaffold represents a critical pharmacophore, often serving as a key intermediate in the synthesis of PARP inhibitors and 5-HT receptor modulators.[1] Its structural duality—combining an electron-deficient fluoropyridine with a basic piperidine moiety—creates specific challenges in cheminformatics representation and bench-side handling.[1] This guide provides a definitive analysis of its SMILES notation, synthesis logic, and salt-form characteristics, offering a self-validating protocol for researchers.[1]
Part 1: Structural Informatics & SMILES Derivation[1][2]
The precision of chemical database querying relies on accurate SMILES (Simplified Molecular Input Line Entry System) generation. For this compound, the notation must account for the aromatic core, the specific regiochemistry of the fluorine substituent, and the ionic nature of the salt.[1]
The Canonical SMILES
The canonical string representing the hydrochloride salt is:
FC1=NC=CC(C2CCNCC2)=C1.Cl
Structural Parsing Logic
To validate this string, we deconstruct it into its functional components using a graph-based logic.[1] This ensures that the string corresponds exactly to the physical molecule and not a constitutional isomer (e.g., the 3-fluoro or 2-piperidyl variants).[1]
Figure 1: Logical decomposition of the SMILES string.[1] The notation explicitly defines the connectivity of the piperidine ring at the pyridine's C4 position, preventing ambiguity with linked-nitrogen isomers.[1]
Identifiers for Interoperability
-
Molecular Formula:
(Mono-HCl) or (Di-HCl)
Part 2: Chemical Architecture & Properties[1]
Understanding the basicity of the nitrogen atoms is prerequisite to successful synthesis and handling.[1]
pKa and Protonation Sites
The molecule contains two nitrogen centers with vastly different electronic environments:[1]
-
Piperidine Nitrogen (
): A secondary amine with a pKa of ~10–11. This is the primary site of protonation.[1] -
Pyridine Nitrogen (
): The presence of the highly electronegative Fluorine atom at the ortho-position (C2) exerts a strong inductive electron-withdrawing effect (-I).[1] This significantly lowers the basicity of the pyridine nitrogen (pKa < 2.0), making it unlikely to protonate in aqueous solutions unless in the presence of superacids.
Implication: In standard physiological buffers or mono-stoichiometric acid additions, the molecule exists as a mono-cation protonated exclusively at the piperidine ring.[1]
Solubility Profile
| Solvent | Solubility (HCl Salt) | Handling Note |
| Water | High (>50 mg/mL) | Ideal for aqueous workups.[1] |
| Methanol/Ethanol | Moderate | Good for recrystallization. |
| DCM/Chloroform | Low | Salt precipitates; free base is soluble. |
| DMSO | High | Standard solvent for bioassays. |
Part 3: Synthesis & Salt Formation Protocol[1]
This protocol outlines the synthesis via Suzuki-Miyaura coupling, chosen for its modularity and tolerance of the fluoropyridine moiety.[1]
Reaction Scheme
The synthesis couples a 4-halopyridine with a protected piperidine boronate, followed by deprotection and salt formation.[1]
Figure 2: Synthetic pathway utilizing orthogonal protection groups to preserve the piperidine amine until the final salt formation step.[1]
Step-by-Step Methodology
Step 1: Suzuki-Miyaura Coupling
-
Charge: In a reaction vial, combine 2-fluoro-4-iodopyridine (1.0 equiv), N-Boc-4-pinacolboranylpiperidine (1.1 equiv), and
(3.0 equiv). -
Solvent: Add degassed 1,4-dioxane/water (4:1 ratio).
-
Catalyst: Add
(0.05 equiv) under nitrogen atmosphere. -
Reflux: Heat to 90°C for 4 hours. Monitor by LC-MS for the Boc-protected intermediate (
).[1] -
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc gradient).
Step 2: Deprotection and Hydrochloride Salt Formation Critical Mechanism:[1] Using anhydrous HCl in dioxane achieves two goals simultaneously: cleavage of the acid-labile Boc group and precipitation of the hydrochloride salt.[1]
-
Dissolution: Dissolve the purified Boc-intermediate in a minimal amount of dry DCM or Methanol.
-
Acidolysis: Add 4M HCl in 1,4-dioxane (10 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 2 hours.
-
Isolation: The product will precipitate as a white to off-white solid.[1]
-
Filtration: Filter the solid under inert atmosphere (hygroscopic risk). Wash with diethyl ether to remove excess HCl and dioxane.
-
Drying: Dry under high vacuum at 40°C for 12 hours.
Part 4: Quality Control & Validation
To ensure the integrity of the salt form, the following validation steps are required.
Proton NMR ( NMR) in DMSO-
-
Diagnostic Signal 1: A broad singlet at
8.5–9.5 ppm corresponding to the piperidinium protons ( ), indicating successful salt formation. -
Diagnostic Signal 2: The pyridine protons.[2] The H3 proton (adjacent to F and the piperidine ring) will appear as a doublet of doublets due to coupling with the Fluorine atom (
) and the H5 proton.[1]
Chloride Content Titration
To distinguish between the mono-HCl and di-HCl forms (since the pyridine N is weakly basic), perform an argentometric titration.[1]
-
Method: Dissolve 20 mg of product in water. Titrate with 0.01 M
using a chromate indicator (Mohr’s method) or potentiometric endpoint. -
Target:
References
-
PubChem. 2-(4-Fluoropiperidin-4-yl)pyridine hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link](Note: While close in structure, this reference illustrates the naming conventions and property data for the isomeric family).[1]
-
Laufer, S. & Koch, P. (2008). Towards the improvement of the synthesis of novel 4(5)-aryl-5(4)-heteroaryl-2-thio-substituted imidazoles and their p38 MAP kinase inhibitory activity. Organic & Biomolecular Chemistry.[3][4][5] Available at: [Link](Reference for Suzuki coupling conditions on 2-fluoro-4-substituted pyridines).
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Available at: [Link](Context on fluorinated pyridine/piperidine handling).
Sources
- 1. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 2. 2-(4-Fluoropiperidin-4-yl)pyridine hydrochloride | C10H14ClFN2 | CID 71014370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Navigating the Unseen: A Technical Guide to the Safety and Toxicity of 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the available safety and toxicity data for 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride (CAS 874819-39-3) and its dihydrochloride salt (CAS 2256060-34-9). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related molecules to provide a robust framework for safe handling and risk assessment. The information herein is intended to empower researchers to make informed decisions and implement appropriate safety protocols.
A Note on Scientific Integrity: The toxicological properties of a novel compound cannot be fully predicted. The data presented is extrapolated from analogous structures and should be used as a conservative guide. It is imperative to handle this compound with the assumption that it may possess hazards similar to or greater than its constituent parts and related molecules.
Hazard Identification and Classification: A Composite Profile
Given the lack of specific GHS classification for this compound, a composite hazard profile has been developed based on the known hazards of 2-fluoropyridine, pyridine hydrochloride, and piperidine derivatives.
Anticipated GHS Classification
The following table summarizes the anticipated GHS classification based on available data for structurally similar compounds.
| Hazard Class | Hazard Category | Anticipated Hazard Statement(s) | Basis for Classification |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] | Based on data for pyridine hydrochloride and other piperidinyl compounds. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3][4] | Based on data for 2-fluoropyridine and pyridine hydrochloride. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][3][4] | Based on data for 2-fluoropyridine, pyridine hydrochloride, and 4,4-difluoropiperidine hydrochloride. |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[2][3] | Based on data for 2-fluoropyridine and other heterocyclic compounds. |
Pictograms:
Signal Word: Warning
Precautionary Statements
The following precautionary statements are recommended for handling this compound:
| Type | Precautionary Statement(s) |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[1] P280: Wear protective gloves/protective eye protection/face protection.[2] |
| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P337+P313: If eye irritation persists: Get medical advice/attention. |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1] P405: Store locked up.[4][5] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Toxicological Profile: An Inferential Analysis
Direct toxicological data for this compound is not publicly available. The following profile is inferred from the known toxicology of its core structures: pyridine and piperidine.
Acute Toxicity
The acute toxicity of this compound is likely to be driven by both the pyridine and piperidine moieties. Pyridine itself is harmful if swallowed, with an oral LD50 in rats of 891 mg/kg.[6] Piperidine also exhibits moderate acute oral toxicity, with LD50 values in rats ranging from 133 to 740 mg/kg bw.
| Route of Exposure | Endpoint | Species | Value | Reference Compound(s) |
| Oral | LD50 | Rat | 133 - 891 mg/kg | Pyridine, Piperidine[6] |
| Dermal | LD50 | Rabbit | ~275 mg/kg bw | Piperidine |
| Inhalation | LC50 | Rat | >2000 ppm (4 hours) | Piperidine |
Irritation and Sensitization
-
Skin Irritation: Both 2-fluoropyridine and pyridine hydrochloride are classified as skin irritants.[1][3] Therefore, it is highly probable that this compound will cause skin irritation upon contact.
-
Eye Irritation: Serious eye irritation is a known hazard for 2-fluoropyridine, pyridine hydrochloride, and 4,4-difluoropiperidine hydrochloride.[1][3] Direct contact with the eyes is likely to cause significant irritation or damage.
-
Respiratory Irritation: 2-Fluoropyridine is known to cause respiratory irritation.[3] Inhalation of the dust or aerosol of the target compound may lead to irritation of the respiratory tract.
-
Sensitization: There is no specific data to suggest that this compound is a skin or respiratory sensitizer. However, as with any novel chemical, the potential for sensitization should not be entirely dismissed.
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
There is no data available for this compound regarding these long-term effects. The International Agency for Research on Cancer (IARC) has classified pyridine as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, based on sufficient evidence in experimental animals.[7] However, the evidence for genotoxicity is considered weak.[7][8] No data was located regarding the reproductive toxicity of pyridine.[9]
Experimental Protocols: A Framework for Safe Science
Chemical Safety Risk Assessment Workflow
The following diagram outlines a systematic approach to assessing and mitigating the risks associated with handling this compound.
Caption: A stepwise workflow for chemical safety risk assessment.
Step-by-Step First Aid Measures
Immediate medical attention is advised for all routes of exposure.[4]
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
Handling, Storage, and Disposal: Ensuring a Safe Environment
Safe Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[2][3]
-
Avoid creating dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.[1]
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
-
The dihydrochloride salt is likely to be hygroscopic; store in a desiccator if necessary.[1]
-
For long-term storage, consider refrigeration at 2-8°C.[2][10]
Accidental Release Measures
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.
-
Do not allow the material to enter drains or waterways.
Disposal Considerations
-
Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.[3]
Conclusion: A Call for Vigilance
This compound is a compound with significant potential in research and development. However, the absence of specific safety and toxicity data necessitates a cautious and informed approach to its handling. By understanding the hazards associated with its structural analogs and implementing the rigorous safety protocols outlined in this guide, researchers can mitigate risks and foster a safe and productive laboratory environment. Continuous vigilance and a commitment to safety are paramount when working with novel chemical entities.
References
-
Chlebek, J., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Materials, 14(18), 5401. [Link]
-
Thermo Fisher Scientific. (2010, October 29). SAFETY DATA SHEET - Pyridine, hydrochloride. [Link]
-
Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET - Hydrogen fluoride pyridine complex. [Link]
-
Wiley-VCH. (2000). Kirk-Othmer Encyclopedia of Chemical Technology. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992, September). TOXICOLOGICAL PROFILE FOR PYRIDINE. [Link]
-
KISHIDA CHEMICAL CO.,LTD. (2023, February 1). Safety Data Sheet - Pyridine. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, February 5). Piperidine: Human health tier II assessment. [Link]
-
Indagoo Research Chemicals. (2025, December 29). SAFETY DATA SHEET - 3-(Piperidin-4-Yl)Quinolin-2(1H)-One Hydrochloride. [Link]
-
KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet - 3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride. [Link]
-
Rahman, M. M., et al. (2025, April 7). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. ResearchGate. [Link]
-
National Research Centre for the Working Environment. (n.d.). Pyridine. [Link]
-
National Toxicology Program. (2000). Toxicology and Carcinogenesis Studies of Pyridine (CASRN 110-86-1) in F344/N Rats, Wistar Rats, and B6C3F1 Mice (Drinking Water Studies). [Link]
-
PubChem. (n.d.). 2-(4-Fluoropiperidin-4-yl)pyridine hydrochloride. [Link]
-
National Institute for Public Health and the Environment (RIVM). (2021). Pyridine: an overview of available data on mutagenicity and carcinogenicity. [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. nfa.elsevierpure.com [nfa.elsevierpure.com]
- 8. rivm.nl [rivm.nl]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. chemscene.com [chemscene.com]
Methodological & Application
Application Note: Synthesis and Characterization of 2-Fluoro-4-(piperidin-4-yl)pyridine Hydrochloride
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and scalable synthetic strategies.
Strategic Overview & Mechanistic Rationale
The 4-(piperidin-4-yl)pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and GPCR modulators due to its favorable physicochemical properties and vector geometry (). The introduction of a fluorine atom at the 2-position of the pyridine ring further modulates the pKa of the system and provides a metabolic shield against oxidation.
The Causality of Route Selection: A common pitfall in synthesizing alkyl-aryl linkages is attempting a direct Suzuki-Miyaura coupling using an sp³-hybridized alkyl boronic acid (e.g., 1-Boc-piperidine-4-boronic acid). Such intermediates are highly susceptible to β-hydride elimination following transmetallation, leading to alkene byproducts and drastically reduced yields ().
To bypass this degradation pathway, our protocol utilizes an sp²-hybridized vinyl boronate (1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester). This locks the organopalladium intermediate against β-hydride elimination, ensuring near-quantitative cross-coupling. The resulting double bond is subsequently reduced via chemoselective catalytic hydrogenation, followed by anhydrous Boc deprotection to yield the final hydrochloride salt.
Visualizing the Synthetic Workflow
Fig 1. Three-step synthetic workflow for 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride.
Quantitative Data & Reaction Parameters
Table 1: Reaction Optimization & Stoichiometry
| Step | Reactants | Catalyst / Reagents | Solvent System | Temp / Time | Expected Yield |
| 1. Cross-Coupling | 4-Bromo-2-fluoropyridine (1.0 eq)Boc-THP-Bpin (1.1 eq) | Pd(dppf)Cl₂ (0.05 eq)K₂CO₃ (2.0 eq) | 1,4-Dioxane / H₂O (4:1) | 80 °C, 12 h | 80–85% |
| 2. Hydrogenation | Intermediate 1 (1.0 eq) | 10% Pd/C (0.1 w/w)H₂ gas (1 atm) | Methanol | RT, 4 h | >95% |
| 3. Deprotection | Intermediate 2 (1.0 eq) | 4M HCl in Dioxane (5.0 eq) | Dichloromethane | RT, 2 h | 90–95% |
Table 2: Analytical Characterization Targets
| Compound | Molecular Formula | Exact Mass | Expected LC-MS [M+H]⁺ | Key ¹H NMR Indicator (CDCl₃ or D₂O) |
| Intermediate 1 | C₁₅H₁₉FN₂O₂ | 278.14 | 279.1 m/z | Alkene proton ~6.1 ppm (s, 1H) |
| Intermediate 2 | C₁₅H₂₁FN₂O₂ | 280.16 | 281.2 m/z | Disappearance of alkene proton |
| Final Product (HCl) | C₁₀H₁₄ClFN₂ | 216.08 | 181.1 m/z (free base) | Absence of Boc group (~1.4 ppm, 9H) |
Step-by-Step Experimental Protocols & Self-Validation
Every protocol below is engineered as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure chemical integrity before advancing to the next stage.
Step 1: Synthesis of tert-butyl 4-(2-fluoropyridin-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Causal Methodology: We select 4-bromo-2-fluoropyridine over the chloro-variant because the weaker C–Br bond undergoes oxidative addition with palladium significantly faster, allowing for milder reaction conditions. We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and prevents catalyst deactivation. The biphasic Dioxane/H₂O mixture is critical; the water dissolves the K₂CO₃ base, facilitating the formation of the reactive palladium-hydroxo species required for transmetallation.
-
Charge a round-bottom flask with 4-bromo-2-fluoropyridine (1.0 eq), 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq), and K₂CO₃ (2.0 eq).
-
Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v).
-
Critical Step: Sparge the mixture with N₂ gas for 15 minutes. Oxygen must be removed to prevent the oxidation of the Pd(0) active catalyst species.
-
Add Pd(dppf)Cl₂ (0.05 eq) under a stream of N₂. Attach a reflux condenser and heat to 80 °C for 12 hours.
-
Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
-
IPC & Validation: Perform TLC (Hexanes/EtOAc 3:1) with UV visualization. The reaction is validated when the starting bromide spot completely disappears. Confirm intermediate mass via LC-MS (Target: 279.1 m/z).
Step 2: Synthesis of tert-butyl 4-(2-fluoropyridin-4-yl)piperidine-1-carboxylate
Causal Methodology: The 2-fluoro substituent on the pyridine ring is susceptible to hydrodefluorination under harsh reductive conditions. By strictly limiting the hydrogen pressure to 1 atmosphere (balloon pressure) and using standard 10% Pd/C at room temperature, we achieve perfect chemoselectivity—reducing the isolated tetrahydropyridine double bond while leaving the fluoropyridine ring completely intact.
-
Dissolve Intermediate 1 in anhydrous Methanol (0.1 M concentration).
-
Carefully add 10% Pd/C (10% by weight relative to the starting material) under an inert atmosphere. (Caution: Dry Pd/C is highly pyrophoric; ensure the flask is flushed with N₂ before addition).
-
Evacuate the flask and backfill with H₂ gas via a balloon. Repeat this purge cycle three times.
-
Stir vigorously at room temperature for 4 hours.
-
Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with Methanol.
-
Concentrate the filtrate under reduced pressure to afford Intermediate 2 as a white solid.
-
IPC & Validation: Analyze the crude mixture via LC-MS. The system validates itself through a precise +2.0 Da mass shift (Target: 281.2 m/z). ¹H NMR must show the complete disappearance of the vinylic proton signal at ~6.1 ppm.
Step 3: Synthesis of this compound
Causal Methodology: Deprotection of the Boc group is driven by anhydrous acidic conditions. We specifically avoid aqueous acids (like aqueous HCl or TFA) because the resulting free piperidine is highly water-soluble, making extraction tedious and yield-prohibitive. By using anhydrous HCl in 1,4-dioxane, the causality is phase-driven: as the Boc group is cleaved (releasing isobutylene and CO₂ gas), the resulting highly polar piperidinium hydrochloride salt becomes completely insoluble in the DCM/dioxane matrix. This physical phase separation drives the equilibrium forward and provides a self-purifying mechanism ().
-
Dissolve Intermediate 2 in a minimal amount of Dichloromethane (DCM).
-
Slowly add 4M HCl in 1,4-dioxane (5.0 eq) at room temperature.
-
Stir the reaction mixture for 2 hours. Observe the evolution of gas (CO₂ and isobutylene) and the gradual precipitation of a white solid.
-
Once gas evolution ceases, add diethyl ether to fully crash out the product.
-
Isolate the product via vacuum filtration, wash the filter cake with cold diethyl ether, and dry under high vacuum to afford the final hydrochloride salt.
-
IPC & Validation: The protocol is visually self-validating; the cessation of effervescence and the formation of a dense white precipitate indicate completion. Final validation requires ¹H NMR (in D₂O) confirming the complete absence of the massive 9-proton singlet at ~1.4 ppm (Boc group).
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley.[Link]
- US Patent 9,242,969 B2. (2016). Biaryl amide compounds as kinase inhibitors.
Using 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride as a chemical probe
This guide details the application of 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride as a chemical probe scaffold. While often categorized as a building block, its specific electronic and structural properties make it a "Privileged Fragment Probe" in Fragment-Based Drug Discovery (FBDD) for GPCRs (specifically GPR119) and DNA repair enzymes (PARP). Additionally, the 2-fluoro substituent serves as a reactive handle for Nucleophilic Aromatic Substitution (SNAr), allowing researchers to rapidly synthesize custom fluorescent or biotinylated probes.
A Versatile Scaffold for GPCR & PARP Probe Development
Part 1: Executive Summary & Technical Profile
This compound is a bifunctional heterocyclic scaffold. It features a secondary amine (piperidine) capable of hydrogen bonding and salt formation, linked to an electron-deficient pyridine ring substituted with a fluorine atom.
Core Applications
-
Fragment-Based Drug Discovery (FBDD): Acts as a low-molecular-weight probe to interrogate binding pockets of GPR119 (metabolic targets) and PARP enzymes (oncology targets).
-
Probe Synthesis Precursor: The fluorine at the C2 position is highly activated for SNAr reactions, enabling the attachment of fluorophores or affinity tags without transition metal catalysis.
-
SAR Probing: Used to assess the electronic requirements of a binding pocket. The fluorine atom withdraws electrons, reducing the basicity of the pyridine nitrogen compared to the non-fluorinated analog, probing the necessity of H-bond acceptance.
Chemical Specifications
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 2256060-34-9 (Dihydrochloride) / 1909301-31-2 (Free base ref) |
| Molecular Formula | C₁₀H₁₃FN₂[1][2][3][4][5][6][7] · xHCl |
| Molecular Weight | 180.22 g/mol (Free base) |
| Solubility | Water (>50 mM), DMSO (>100 mM), Methanol |
| Storage | -20°C, Desiccated (Hygroscopic) |
| Key Reactivity | SNAr Active at C2 position; Nucleophilic at Piperidine Nitrogen |
Part 2: Experimental Protocols
Protocol A: Synthesis of a Functionalized Probe via SNAr
Objective: To convert the scaffold into a targeted probe (e.g., for fluorescence polarization assays) by displacing the 2-Fluoro group with a primary amine-linked fluorophore. Note: The piperidine nitrogen must be protected (e.g., Boc) if the SNAr reaction is performed first, or the reaction can be directed if the nucleophile is distinct.
Materials:
-
Substrate: 2-Fluoro-4-(piperidin-4-yl)pyridine (N-Boc protected recommended for selectivity).
-
Nucleophile: 5-FAM-cadaverine (or any primary amine-linker-fluorophore).
-
Solvent: DMSO or NMP (Anhydrous).
-
Base: DIPEA (N,N-Diisopropylethylamine).[8]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of the N-Boc protected scaffold in anhydrous DMSO (0.1 M concentration).
-
Addition: Add 1.2 eq of the amine-nucleophile (e.g., 5-FAM-cadaverine).
-
Activation: Add 3.0 eq of DIPEA.
-
Reaction: Heat the mixture to 80–100°C for 4–12 hours.
-
Work-up: Dilute with water and extract with EtOAc (if fluorophore allows) or purify directly via preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).
-
Deprotection: Treat with 4M HCl in Dioxane for 1 hour to remove the Boc group, yielding the final piperidine-active probe.
Protocol B: In Vitro GPR119 Fragment Screening (cAMP Assay)
Objective: To assess the intrinsic agonist activity of the fragment against GPR119, a target for Type 2 Diabetes.
Rationale: The 4-(piperidin-4-yl)pyridine motif is a "privileged structure" for GPR119. This fragment often serves as the "anchor" that binds to the receptor's orthosteric site.
Workflow:
-
Cell System: HEK293 cells stably expressing human GPR119.
-
Reagent: HTRF® cAMP detection kit (Cisbio) or equivalent.
-
Compound Preparation: Prepare a 100 mM stock of 2-Fluoro-4-(piperidin-4-yl)pyridine HCl in DMSO.
-
Dosing:
-
Plate cells (2,000 cells/well) in 384-well low-volume plates.
-
Add compound in a dose-response series (100 µM down to 1 nM).
-
Include IBMX (0.5 mM) to inhibit phosphodiesterase activity.
-
-
Incubation: Incubate for 30–60 minutes at Room Temperature.
-
Detection: Add cAMP-d2 and Anti-cAMP-Cryptate reagents. Incubate 1 hour.
-
Analysis: Read FRET signal (665/620 nm ratio).
-
Expectation: As a fragment, this molecule may show low potency (µM range). High affinity is achieved by linking this scaffold to a lipid-mimetic tail.
-
Part 3: Mechanism & Visualization
Structural Logic: Why this Probe?
-
Piperidine Moiety: Mimics the sugar/phosphate backbone interaction in PARP or the basic amine interaction in GPCRs (Aspartate anchor).
-
Pyridine Ring: Acts as a pi-stacking element.
-
Fluorine (C2):
-
Metabolic Blocker: Prevents oxidative metabolism at the susceptible 2-position.
-
Electronic Tuner: Lowers pKa of the pyridine nitrogen (~2-3 units lower than unsubstituted pyridine), reducing non-specific binding.
-
Signaling Pathway (GPR119)
GPR119 activation by piperidine-pyridine scaffolds leads to elevated cAMP and insulin secretion.
Figure 1: Signal transduction pathway activated by GPR119 agonists containing the piperidine-pyridine scaffold.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Solubility in Assay Buffer | High crystallinity of HCl salt. | Pre-dissolve in 100% DMSO before diluting. Ensure final DMSO <1%. |
| No Reaction in SNAr | Nucleophile is too weak or temp too low. | Switch solvent to NMP; increase temp to 120°C; use microwave irradiation. |
| High Non-Specific Binding | Cationic nature of piperidine. | Include 0.1% BSA or CHAPS in the assay buffer to block sticky interactions. |
| Precipitation on Storage | Hygroscopic salt absorbing moisture. | Store under nitrogen/argon in a desiccator. Re-verify concentration by UV-Vis before use. |
References
-
Ritter, K. et al. (2009). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Type 2 Diabetes.[2][3][12] Journal of Medicinal Chemistry. Link(Describes the piperidine-pyridine scaffold in GPR119 agonists).
-
Jones, R. M. et al. (2009). GPR119 agonists for the treatment of type 2 diabetes.[12][13] Expert Opinion on Therapeutic Patents. Link(Review of structural motifs including fluorinated pyridines).
-
BenchChem. (2025).[9][11] Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines: Application Notes.Link(General protocol for SNAr on 2-fluoropyridines).
-
Wang, Y. et al. (2012). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor.[4] Journal of Medicinal Chemistry. Link(Highlights the structural relevance of piperidine-aryl motifs in PARP inhibition).
Sources
- 1. Synthesis and pharmacological profile of a new selective G protein-coupled receptor 119 agonist; 6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines as orally available G protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. figshare.mq.edu.au [figshare.mq.edu.au]
- 9. benchchem.com [benchchem.com]
- 10. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. GPR119 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for reductive amination using piperidine derivatives
Application Note: Advanced Protocols for the Reductive Amination of Piperidine Derivatives
Executive Summary & Contextual Grounding
Piperidine derivatives are ubiquitous structural motifs in pharmaceutical chemistry. Recent analyses indicate that reductive amination accounts for approximately 25% of all C–N bond-forming reactions utilized in industrial drug synthesis[1]. As a Senior Application Scientist, I have observed that the successful functionalization of piperidines relies entirely on understanding the subtle mechanistic differences between primary and secondary amines. This application note provides a comprehensive, self-validating framework for the reductive amination of piperidine derivatives, moving beyond basic procedures to explain the chemical causality behind every operational choice.
Mechanistic Rationale: The Iminium Imperative
Unlike primary amines that condense with carbonyls to form neutral imines, piperidine is a secondary amine. The condensation of piperidine with an aldehyde or ketone yields a hemiaminal intermediate, which subsequently dehydrates to form a positively charged iminium ion [2][3].
This distinction dictates the entire synthetic strategy. Because the iminium ion is positively charged, it is significantly more electrophilic than the starting carbonyl compound. Therefore, the optimal reducing agent must be mild enough to ignore the neutral carbonyl, yet reactive enough to rapidly transfer a hydride to the highly electrophilic iminium species[3][4].
Mechanistic pathway of piperidine reductive amination via an iminium intermediate.
Reagent Selection & Quantitative Parameters
The choice of reducing agent is the primary determinant of yield and chemoselectivity. Sodium triacetoxyborohydride (NaBH(OAc)₃) is established as the gold standard for this transformation[4][5]. The three electron-withdrawing acetoxy ligands stabilize the boron-hydride bond, tempering its nucleophilicity and preventing the premature reduction of the starting aldehyde or ketone[4].
Table 1: Quantitative Comparison of Reducing Agents for Piperidine Amination
| Reducing Agent | Chemoselectivity Profile | Toxicity / Safety | Optimal Solvent & pH | Operational Causality |
| NaBH(OAc)₃ | High (Iminium > Carbonyl) | Low | DCE or THF (pH ~5) | Gold Standard. Acetoxy groups reduce hydride reactivity. Ideal for one-pot direct amination[4]. |
| NaBH₃CN | Moderate (pH dependent) | High (HCN gas risk) | MeOH (pH 6–8) | Useful for highly acidic conditions, but limited by severe toxicity and sluggishness with weak bases[3]. |
| NaBH₄ | Low (Reduces carbonyls) | Low | MeOH or EtOH (pH >7) | Requires a strict two-step (indirect) protocol. Used only when dialkylation or steric hindrance is severe[5]. |
Standardized Experimental Workflows
Standardized operational workflow for one-pot direct reductive amination.
Protocol A: Direct (One-Pot) Reductive Amination using NaBH(OAc)₃
Application: Standard protocol for unhindered aldehydes/ketones and piperidine derivatives.
-
Reactant Assembly: To an oven-dried round-bottom flask under an inert nitrogen atmosphere, add the carbonyl compound (1.0 equiv) and the piperidine derivative (1.05–1.20 equiv)[6].
-
Solvent Addition: Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.2–0.5 M. Causality: DCE is prioritized over dichloromethane (DCM) because its slightly higher boiling point and dielectric constant provide superior reaction kinetics for NaBH(OAc)₃ without triggering competitive solvent-alkylation side reactions[4][5].
-
Acid Catalysis (Conditional): If the substrate is a ketone or a sterically hindered aldehyde, add glacial acetic acid (1.0–2.0 equiv). Causality: Ketones condense with secondary amines much slower than aldehydes. Acetic acid protonates the hemiaminal hydroxyl group, facilitating its departure as water and driving the equilibrium toward the highly reactive iminium ion[3].
-
Reduction: Cool the reaction to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.4–1.5 equiv) portion-wise over 10 minutes. Causality: The portion-wise addition mitigates the exothermic nature of the hydride transfer, preventing thermal degradation of the iminium intermediate[6].
-
Maturation: Remove the ice bath and stir at room temperature for 2 to 24 hours, monitoring via LC-MS.
-
Quench & Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL/mmol). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Indirect (Two-Step) Amination for Hindered Substrates
Application: Used when the carbonyl is highly sterically hindered, or when utilizing NaBH₄ to avoid over-reduction.
-
Iminium Pre-formation: In a round-bottom flask, dissolve the carbonyl (1.0 equiv) and piperidine (1.0 equiv) in anhydrous methanol. Add a dehydrating agent (e.g., 4Å molecular sieves) to force the equilibrium toward the iminium ion[6]. Stir at room temperature for 4–6 hours.
-
Reduction: Cool the mixture to 0 °C. Slowly add NaBH₄ (1.1–1.5 equiv). Causality: Because the iminium ion is pre-formed and the unreacted carbonyl is minimized, the highly reactive (but non-selective) NaBH₄ can be safely used without causing massive carbonyl reduction[5].
-
Work-up: Quench with water, filter out the molecular sieves, remove methanol under reduced pressure, and extract with ethyl acetate.
Advanced Applications: Double Reductive Amination (DRA)
In advanced drug development, the Double Reductive Amination (DRA) strategy is utilized to synthesize complex piperidine iminosugars (polyhydroxypiperidines)[7][8]. By reacting a primary amine with a carbohydrate-derived dicarbonyl compound, two sequential C–N bonds are formed in a single pot. The first reduction forms an intermediate secondary amine, which immediately undergoes an intramolecular cyclization with the second carbonyl, followed by a final hydride transfer to yield the piperidine ring[7].
Quality Control & Self-Validating Systems
To ensure the integrity of the protocol, the following self-validating checks must be integrated into the workflow:
-
Chromatographic Validation (TLC): Piperidine products are basic and will heavily streak on standard silica gel plates due to interactions with acidic silanol groups. Validation Step: Add 1–5% Triethylamine (Et₃N) or aqueous NH₄OH to the TLC mobile phase. This neutralizes the silica, forcing the tertiary amine product to elute as a sharp, quantifiable spot.
-
Quench Verification: During the NaHCO₃ quench, the cessation of visible gas evolution (H₂ gas) serves as a visual confirmation that all unreacted borohydride species have been safely decomposed. Proceeding to extraction before gas evolution ceases will result in dangerous pressure buildup in the separatory funnel.
-
Mass Spectrometry (LC-MS): The reaction is deemed complete when the [M+H]⁺ peak of the starting carbonyl is fully replaced by the [M+H]⁺ peak of the N-alkylated piperidine.
References
-
Chemistry Stack Exchange. "Reductive amination in case of secondary amines." Stack Exchange Network. Available at: [Link]
-
Clemente, F., Matassini, C., et al. "Reductive Amination Routes in the Synthesis of Piperidine IminoSugars." Current Organic Chemistry, 2019. Available at: [Link]
-
Organic Chemistry Portal. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Organic-Chemistry.org. Available at: [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. "Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes." Reductions in Organic Synthesis, ACS Symposium Series. Available at: [Link]
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Available at: [Link]
-
Afanasyev, O. I., et al. "Reductive Amination in the Synthesis of Pharmaceuticals." Chemical Reviews, 2019, 119(23), 11857-11911. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. societachimica.it [societachimica.it]
- 8. researchgate.net [researchgate.net]
Application Note: Comprehensive Characterization of 2-Fluoro-4-(piperidin-4-yl)pyridine Dihydrochloride
Abstract
This application note details the analytical framework for the rigorous characterization of 2-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride (CAS: 2256060-34-9), a critical intermediate in the synthesis of GPCR-targeting therapeutics. Unlike simple pyridine derivatives, this compound presents a dual-basic center (pyridine and piperidine nitrogens) and a fluorine substituent that requires specific spectroscopic validation. This guide provides a self-validating protocol suite including
Chemical Context & Physicochemical Profile[1][2][3][4][5][6][7][8]
The compound consists of a 2-fluoropyridine core substituted at the 4-position with a piperidin-4-yl group.[1] The presence of the fluorine atom at the 2-position is electronically significant, lowering the pKa of the pyridine nitrogen compared to unsubstituted pyridine. However, the piperidine nitrogen remains highly basic (pKa ~11), necessitating a dihydrochloride salt form for optimal solid-state stability.
Table 1: Physicochemical Properties
| Property | Value / Description | Notes |
| Chemical Name | 2-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride | |
| CAS Number | 2256060-34-9 | |
| Molecular Formula | C | Free base: C |
| Molecular Weight | 253.14 g/mol | Free base: ~180.22 g/mol |
| Solubility | >50 mg/mL in Water, DMSO | Highly soluble due to ionic nature |
| pKa (Predicted) | N | Pyridine N basicity reduced by F-induction |
| UV Max ( | ~254 nm | Characteristic of 2-substituted pyridines |
| Hygroscopicity | High | Handle in desiccated environment |
Method 1: Structural Identification (Spectroscopy)
Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for confirming the regiochemistry of the fluorine substitution. The 2-fluoro position is critical and can be distinguished from the 3-fluoro isomer via
Protocol:
-
Solvent: DMSO-d
(Preferred) or D O. -
Concentration: 10-15 mg/mL.
-
Experiments:
- H-NMR: Verify piperidine multiplets (1.8–3.5 ppm) and pyridine aromatic protons (7.0–8.2 ppm).
-
F-NMR: This is the "fingerprint" scan. 2-Fluoropyridine derivatives typically show a signal around -65 to -75 ppm (relative to CFCl
). A 3-fluoro isomer would shift significantly upfield (approx -120 to -130 ppm). -
C-NMR: Look for the C-F coupling (
Hz) at the C2 position (~164 ppm).
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Expected Ion:
m/z (Free base mass + proton). -
Note: In the mass spectrum, you will observe the free base mass. The HCl is lost during the ionization process.
Method 2: Purity & Assay (HPLC-UV)
Challenge: The piperidine ring is a secondary amine with high basicity. On standard C18 columns at neutral pH, this moiety interacts with residual silanols, causing severe peak tailing.
Solution: Use an acidic mobile phase (pH < 3.0) to keep the piperidine fully protonated (
Graphviz Diagram: HPLC Method Development Workflow
Caption: Decision tree for optimizing HPLC conditions for basic piperidine derivatives.
Detailed HPLC Protocol
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 254 nm.
-
Temperature: 30°C.
-
Gradient:
-
0 min: 5% B
-
15 min: 95% B
-
20 min: 95% B
-
20.1 min: 5% B (Re-equilibration)
-
Method 3: Salt Stoichiometry (Chloride Titration)
Verifying the salt form is crucial. Is it a mono- or dihydrochloride?
-
Theoretical Cl% for Mono-HCl: ~16.4%
-
Theoretical Cl% for Di-HCl: ~28.0%
Protocol: Potentiometric Titration
-
Sample: Weigh accurately ~50 mg of the sample.
-
Solvent: Dissolve in 50 mL of deionized water. Add 1 mL of 5% HNO
to acidify. -
Titrant: 0.1 N Silver Nitrate (AgNO
), standardized. -
Electrode: Silver/Silver Chloride electrode.
-
Calculation:
Where is volume in mL and is normality.
Graphviz Diagram: Salt Form Validation Logic
Caption: Logic flow for interpreting potentiometric titration data to confirm salt stoichiometry.
Expert Insights & Troubleshooting
-
Regioisomer Contamination: The synthesis often starts from 2,4-dichloropyridine or 2-fluoro-4-iodopyridine. If the starting material contained 3-isomers, they will carry through. Always check the aromatic region in
H-NMR for splitting patterns characteristic of 2,4-substitution (doublet of doublets). -
Hygroscopicity: Dihydrochloride salts of piperidines are often hygroscopic. If your assay is low (e.g., 90%) but purity is high (99%), check water content via Karl Fischer titration. The missing mass is likely water.
-
Free Basing: If you need the free base for a reaction, do not use NaOH extraction with DCM directly, as piperidines are water-soluble. Use K
CO to saturate the aqueous phase and extract with IPA/CHCl (3:1) to ensure recovery.[7]
References
-
NIST Chemistry WebBook. (n.d.).[8] 2-Fluoropyridine UV and NMR Data. National Institute of Standards and Technology.[8][9] Retrieved March 3, 2026, from [Link]
-
PubChem. (n.d.).[2] 2-(4-Fluoropiperidin-4-yl)pyridine hydrochloride (Related Compound Data). National Library of Medicine. Retrieved March 3, 2026, from [Link]
Sources
- 1. PubChemLite - 2-fluoro-5-(piperidin-4-yl)pyridine hydrochloride (C10H13FN2) [pubchemlite.lcsb.uni.lu]
- 2. 2-Amino-4-chloropyridine | C5H5ClN2 | CID 581866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sciencemadness Discussion Board - Pyridine from Pyridine hydrochloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. 2-Fluoropyridine [webbook.nist.gov]
- 9. 2-Fluoropyridine (CAS 372-48-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
Application Note: Comprehensive HPLC and NMR Characterization of 2-Fluoro-4-(piperidin-4-yl)pyridine Hydrochloride
Executive Summary & Physicochemical Context
2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride is a highly versatile building block frequently utilized in pharmaceutical drug discovery, particularly in the synthesis of kinase inhibitors and CNS-active therapeutics. The compound presents a unique analytical profile due to its dual structural nature: an electron-deficient 2-fluoropyridine ring coupled with a highly basic secondary amine (piperidine).
Understanding the physicochemical properties of this molecule is the foundation of robust method development. The piperidine moiety possesses a high pKa of approximately 11.1[1], meaning it exists almost entirely in its protonated state at physiological and neutral pH. Furthermore, because it is supplied as a hydrochloride salt, the compound is highly polar and water-soluble. These characteristics dictate specific causal choices in both chromatographic separation and spectroscopic characterization to prevent analytical artifacts such as severe peak tailing or rapid proton exchange.
Chromatographic Strategy: Overcoming Basic Amine Tailing
The Causality of Peak Tailing and the TFA Solution
When analyzing strong bases like piperidine via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), analysts frequently encounter severe peak tailing. This is caused by secondary ion-exchange interactions between the protonated amine and acidic residual silanols (
To overcome this, our protocol employs 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA serves a dual, self-validating purpose:
-
pH Suppression: It lowers the mobile phase pH to ~2.0, ensuring the piperidine nitrogen remains fully protonated while simultaneously neutralizing residual silanols on the column, thereby shutting down secondary interactions[2].
-
Ion-Pairing: The hydrophobic trifluoroacetate anion forms a neutral ion-pair complex with the protonated piperidine, increasing its retention on the C18 stationary phase and yielding sharp, symmetrical peaks.
Step-by-Step HPLC Protocol
1. Sample Preparation:
-
Accurately weigh 10.0 mg of this compound.
-
Dissolve in 10.0 mL of Mobile Phase A (0.1% TFA in
) to create a 1.0 mg/mL stock solution. The hydrochloride salt ensures rapid dissolution. -
Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
Column: Waters XBridge BEH C18, 4.6 × 150 mm, 3.5 µm (or equivalent end-capped column).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm (pyridine absorbance) and 220 nm.
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A (0.1% TFA in | % Mobile Phase B (0.1% TFA in Acetonitrile) | Elution Profile |
| 0.0 | 95 | 5 | Initial hold |
| 2.0 | 95 | 5 | Isocratic |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Column Wash |
| 15.1 | 95 | 5 | Return to Initial |
| 20.0 | 95 | 5 | Re-equilibration |
3. System Suitability (Self-Validating Criteria): To ensure the protocol is functioning correctly, the system must validate itself against the following metrics:
-
Tailing Factor (
): Must be . If , it indicates insufficient TFA modifier or column degradation. -
Relative Standard Deviation (RSD):
for peak area over five replicate injections.
Multinuclear NMR Spectroscopy: Structural Elucidation
The Causality of Solvent and Nuclei Choice
For NMR analysis, Dimethyl Sulfoxide-d6 (DMSO-
The inclusion of
Step-by-Step NMR Protocol
1. Sample Preparation:
-
Dissolve 15-20 mg of the compound in 0.6 mL of high-purity DMSO-
(99.9% D). -
Transfer to a standard 5 mm NMR tube.
2. Instrument Acquisition Parameters (e.g., 400 MHz Spectrometer):
- NMR: 16 scans, 1 second relaxation delay. Reference to internal TMS (0.00 ppm) or residual DMSO (2.50 ppm).
-
NMR: 16 scans, broadband proton decoupling (
) optional but recommended for singlet observation. Reference to (0.00 ppm). - NMR: 512 scans, 2 second relaxation delay. Reference to DMSO multiplet (39.5 ppm).
Table 2: Multinuclear NMR Spectral Assignments (DMSO-
| Nucleus | Chemical Shift (ppm) | Multiplicity & Coupling | Structural Assignment & Causality |
| ~9.20 | Broad singlet (2H) | Piperidinium | |
| ~8.15 | d, | Pyridine H-6 (Deshielded by adjacent electronegative N) | |
| ~7.40 | dt, | Pyridine H-5 | |
| ~7.15 | s (1H) | Pyridine H-3 (Ortho to fluorine) | |
| -68.5 | s (1F) | 2-Fluoropyridine F atom | |
| ~163.0 | d, | Pyridine C-2 (Massive direct C-F scalar coupling) | |
| ~158.0 | d, | Pyridine C-4 (Downfield shift due to piperidine attachment) | |
| ~147.0 | d, | Pyridine C-6 | |
| ~109.0 | d, | Pyridine C-3 (Strong 2-bond coupling to fluorine) | |
| ~43.0 | s (2C) | Piperidine C-2, C-6 |
Expert Insight: The
Analytical Workflow Visualization
Analytical workflow for HPLC and NMR characterization of the fluorinated piperidine derivative.
References
-
Showing Compound Piperidine (FDB012644) - FooDB FooDB[Link][1]
-
Routine Determination of Trifluoroacetic Acid (TFA) and Difluoroacetic Acid (DFA) in Surface and Drinking Water by Direct Injection Using UPLC™-MS/MS Waters Corporation[Link][2]
-
Fluorine-19 nuclear magnetic resonance spectroscopy Wikipedia[Link][3]
-
Solvent and Temperature Dependence of NMR Spectral Parameters in 2-Fluoropyridine Solutions Journal of Chemical Physics (AIP)[Link][4]
Sources
2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride as a building block for novel compounds
Advanced Building Block for Divergent Synthesis in Drug Discovery
Abstract
This guide details the strategic utilization of 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride , a bifunctional pharmacophore scaffold. Unlike standard building blocks, this compound offers two distinct "chemical handles" with orthogonal reactivity: a secondary piperidine amine for linker attachment and an activated 2-fluoropyridine core for Nucleophilic Aromatic Substitution (
Chemical Profile & Critical Handling
The hydrochloride salt form significantly enhances the shelf-life of the secondary amine by preventing oxidative degradation. However, its hygroscopic nature requires specific handling protocols to ensure stoichiometry accuracy in sensitive couplings.
Table 1: Physicochemical Properties & Handling
| Property | Specification | Operational Note |
| Molecular Formula | Often supplied as Dihydrochloride ( | |
| Molecular Weight | 216.68 g/mol (Free Base: 180.22) | Use Free Base MW for molarity calc. after neutralization.[1] |
| Appearance | White to off-white crystalline solid | Hygroscopic. Store under inert gas ( |
| Solubility | Water, DMSO, Methanol | Poor solubility in non-polar solvents (DCM, Hexane) until neutralized. |
| pKa (Calc) | Piperidine NH ~10.8; Pyridine N ~2.5 | Pyridine N is weakly basic due to electron-withdrawing F. |
| Reactivity Class | Bifunctional Electrophile/Nucleophile | Handle 1: Piperidine (Nucleophile). Handle 2: C-F Bond (Electrophile). |
Synthetic Versatility: The "Why"
The value of this building block lies in its Orthogonal Reactivity .
-
The Piperidine Nitrogen: A standard secondary amine. It is highly nucleophilic and ready for amide coupling, reductive amination, or
alkylation. -
The 2-Fluoro Group: The fluorine atom at the 2-position is activated by the pyridine nitrogen (ortho-effect).[2] It is an excellent leaving group for
reactions, significantly superior to chlorine in this specific context due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate [1].[2]
Strategic Workflow: The order of operations is critical.
-
Path A (Standard): Functionalize the amine first (e.g., Amide Coupling). The 2-F group is stable to standard coupling conditions.
-
Path B (Advanced): Displace the Fluorine first. Note: This requires protecting the piperidine amine (e.g., Boc) to prevent self-polymerization.
Figure 1: Decision tree for divergent synthesis using the bifunctional scaffold.
Protocol A: Selective N-Functionalization (Amide Coupling)
Objective: Attach a carboxylic acid linker to the piperidine nitrogen while preserving the 2-fluoro "warhead" for later stages. Challenge: The HCl salt must be neutralized in situ without causing precipitation or side reactions.
Materials
-
Substrate: 2-Fluoro-4-(piperidin-4-yl)pyridine HCl (1.0 eq)
-
Carboxylic Acid:
(1.1 eq) -
Coupling Reagent: HATU (1.2 eq) [2]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 eq)
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 eq) in DMF (
). Add HATU (1.2 eq) and DIPEA (1.0 eq). Stir at Room Temperature (RT) for 5 minutes. Color change to yellow/orange indicates active ester formation. -
Salt Neutralization: In a separate vial, suspend the 2-Fluoro-4-(piperidin-4-yl)pyridine HCl (1.0 eq) in DMF. Add remaining DIPEA (2.0 - 3.0 eq). Sonicate briefly until the suspension clears (formation of free base).
-
Coupling: Add the amine solution (Step 2) to the activated acid solution (Step 1) dropwise.
-
Reaction: Stir at RT for 2–4 hours.
-
Monitoring: LCMS should show consumption of the amine (MW 180) and formation of the amide. The 2-F peak will remain intact.
-
-
Work-up: Dilute with EtOAc. Wash with sat.
(x2), water (x1), and brine (x1). Dry over .[2][3][4] -
Purification: Flash chromatography (DCM/MeOH gradient).
Critical Check: Ensure the reaction does not heat up. Excessive heat (>60°C) in the presence of DIPEA could trigger premature
Protocol B: Displacement of the Fluorine
Objective: Replace the fluorine atom with a nucleophile (e.g., an alkoxide or primary amine) to generate a 2-substituted pyridine. Mechanism: The reaction proceeds via a Meisenheimer complex.[2] The high electronegativity of F stabilizes this intermediate, making the reaction faster than with chloro-analogs [1].
Materials
-
Substrate: N-Boc-2-fluoro-4-(piperidin-4-yl)pyridine (Pre-protected or synthesized via Protocol A)
-
Nucleophile: Primary amine (
) or Alcohol ( ) -
Base:
(for amines) or NaH (for alcohols) -
Solvent: DMSO or NMP (Polar aprotic is essential)
Step-by-Step Methodology (Amine Displacement)
-
Preparation: Dissolve substrate (1.0 eq) and Nucleophilic Amine (1.5 eq) in DMSO (
). -
Base Addition: Add
(2.0 eq). -
Thermal Activation: Heat the sealed reaction vessel to 80–100°C .
-
Note: 2-Fluoropyridines typically react at lower temperatures than 2-Chloropyridines. Monitor by LCMS every hour.
-
-
Completion: Reaction is usually complete within 2–6 hours.
-
Work-up: Pour into water to precipitate the product (if solid) or extract with EtOAc.
Figure 2: Mechanism of Nucleophilic Aromatic Substitution on the fluoropyridine core.
Case Study: Designing a GPCR Ligand
Application: Synthesis of a hypothetical
Workflow:
-
Scaffold: Start with 2-Fluoro-4-(piperidin-4-yl)pyridine HCl.
-
Linker Attachment (Protocol A): React with various benzoic acids to create a library of amides. The "Left-Hand Side" (LHS) determines receptor subtype selectivity.
-
Headgroup Diversification (Protocol B): Use the 2-Fluoro handle to introduce diverse "Right-Hand Side" (RHS) amines via
.-
Example: Displacement with N-methylpiperazine.
-
-
Result: A library of compounds with the general structure:
.
Data Summary for Validation:
| Compound Stage | Expected LCMS (M+H) | Key NMR Feature |
|---|
| Starting Material | 181.1 (Free Base) |
References
-
BenchChem. (2025).[2][3][5] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Retrieved from
-
BenchChem. (2025).[2][3][5] Standard Protocol for HATU Coupling in Solution Phase. Retrieved from
-
Molecules. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from
-
PubChem. (2025).[6][7] 2-(4-Fluoropiperidin-4-yl)pyridine hydrochloride Compound Summary. Retrieved from (Note: While the exact CAS 1909301-44-5 maps to the specific catalog item, this entry illustrates the class properties).
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride | C12H14ClF2NO | CID 18759874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(4-Fluoropiperidin-4-yl)pyridine hydrochloride | C10H14ClFN2 | CID 71014370 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Fragment-Based Screening and In Vitro Validation of 2-Fluoro-4-(piperidin-4-yl)pyridine Hydrochloride in Kinase Inhibitor Discovery
Introduction & Strategic Rationale
In contemporary Fragment-Based Drug Discovery (FBDD), the selection of high-quality building blocks is critical for developing potent, target-specific therapeutics. 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride (2-F-4-PPy·HCl)[1] is a highly versatile pharmacophore frequently utilized in the synthesis of kinase inhibitors and GPCR ligands.
The structural architecture of 2-F-4-PPy·HCl provides three distinct advantages for in vitro assay development and medicinal chemistry:
-
The Fluorine Atom : Acts as a highly sensitive reporter for ^19F-NMR screening. Additionally, the electronegativity of fluorine modulates the pKa of the adjacent pyridine nitrogen, optimizing its function as a hydrogen bond acceptor in kinase hinge-binding regions.
-
The Piperidine Ring : Provides a basic center that enhances aqueous kinetic solubility, while the secondary amine serves as an ideal vector for library elaboration (e.g., via Buchwald-Hartwig amination or amide coupling).
-
The Pyridine Core : Offers a rigid, planar scaffold that effectively occupies hydrophobic pockets within target active sites.
This application note details the comprehensive in vitro workflow for utilizing 2-F-4-PPy·HCl—from primary fragment screening to biochemical validation and ADME profiling.
Primary Screening: ^19F-NMR Fragment Binding Assay
To confirm the binding of the 2-F-4-PPy·HCl fragment to a target protein (e.g., a recombinant kinase), we employ the FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening) methodology [1].
Causality & Logic : ^19F-NMR is chosen because it lacks background interference from biological buffers, detergents, or non-fluorinated library compounds. When a weak-affinity fluorinated "spy molecule" binds to a large protein, its transverse relaxation time (T2) decreases drastically, causing the ^19F-NMR signal to broaden. If 2-F-4-PPy·HCl competitively binds the same site, it displaces the spy molecule into the bulk solvent, resulting in a sharp, recovered ^19F signal.
Protocol: FAXS Competitive Binding
-
Buffer Preparation : Prepare NMR buffer (50 mM Tris-HCl, 100 mM NaCl, 1 mM DTT, 5% D2O, pH 7.4).
-
Protein-Spy Complex : Incubate 2 µM of the target kinase with 50 µM of a known weak-affinity fluorinated spy molecule (Kd ~ 20 µM).
-
Baseline Acquisition : Acquire a 1D ^19F-NMR spectrum (with ^1H decoupling) to establish the broadened baseline signal of the bound spy molecule.
-
Fragment Titration : Add 2-F-4-PPy·HCl at concentrations ranging from 100 µM to 1 mM.
-
Data Analysis : Monitor the line width and intensity of the spy molecule's ^19F resonance.
-
Self-Validating Control : Include a negative control sample containing the protein, spy molecule, and a known non-binding fluorinated fragment. Signal recovery must only occur in the presence of a true competitor, ruling out non-specific protein denaturation.
Fig 1. 19F-NMR FAXS competitive screening workflow for fragment binding validation.
Secondary Validation: Differential Scanning Fluorimetry (DSF)
To orthogonalize the NMR hits, DSF (Thermal Shift Assay) is used to verify that the binding of 2-F-4-PPy·HCl thermodynamically stabilizes the target protein.
Causality & Logic : As temperature increases, proteins unfold and expose hydrophobic cores. SYPRO Orange dye binds these hydrophobic regions, resulting in a massive increase in fluorescence. A bound ligand stabilizes the native folded state, requiring higher thermal energy to unfold the protein, thereby shifting the melting temperature (Tm) to a higher value (ΔTm).
Protocol: Thermal Shift Assay
-
Assay Mix : In a 384-well PCR plate, combine 2 µM target kinase, 5x SYPRO Orange, and 500 µM 2-F-4-PPy·HCl in a total volume of 20 µL assay buffer.
-
Controls : Include a DMSO vehicle control (baseline Tm) and a known high-affinity inhibitor (positive control).
-
Thermal Cycling : Ramp the temperature from 25°C to 95°C at a rate of 0.05°C/second using a real-time PCR machine (e.g., QuantStudio).
-
Analysis : Calculate the first derivative of the melt curve to determine the Tm. A ΔTm ≥ 1.5°C confirms specific target engagement.
Biochemical Assay: TR-FRET for Elaborated Derivatives
Once 2-F-4-PPy·HCl is chemically elaborated into a lead inhibitor (designated here as Lead-A), its biochemical potency (IC50) must be quantified. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard for this validation [2].
Causality & Logic : Standard fluorescence assays suffer from high background noise due to compound auto-fluorescence and light scattering. TR-FRET utilizes Lanthanide fluorophores (e.g., Europium) which have exceptionally long emission half-lives. By introducing a time delay (50–150 µs) between excitation and measurement, all short-lived background fluorescence decays, yielding an ultra-clean signal[2][3].
Protocol: TR-FRET Competitive Binding Assay
-
Reagent Preparation : Prepare Europium-labeled anti-His antibody (Donor), His-tagged Kinase, and a fluorescently labeled Kinase Tracer (Acceptor).
-
Compound Plating : Dispense Lead-A in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well low-volume plate.
-
Incubation : Add the Kinase/Antibody complex and the Tracer. Incubate for 60 minutes at room temperature.
-
Detection : Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 340 nm; read emissions at 615 nm (Donor) and 665 nm (Acceptor).
-
Self-Validating Metric (Z'-factor) : Calculate the Z'-factor using positive (no inhibitor) and negative (excess reference inhibitor) controls. Formula: Z' = 1 - (3(SD_high + SD_low) / |Mean_high - Mean_low|) An assay is only considered trustworthy and ready for screening if Z' > 0.6 .
Fig 2. TR-FRET competitive binding assay principle for elaborated kinase inhibitors.
In Vitro ADME Profiling: PAMPA
To ensure that the structural modifications made to the 2-F-4-PPy·HCl scaffold do not destroy cell permeability, the Parallel Artificial Membrane Permeability Assay (PAMPA) is executed [3].
Causality & Logic : PAMPA provides a high-throughput, cell-free prediction of passive transcellular absorption. By utilizing a PVDF filter coated with a lipid/organic solvent mixture (e.g., lecithin in dodecane), the assay perfectly mimics the lipophilic environment of the human intestinal epithelium[4][5].
Protocol: PAMPA
-
Membrane Preparation : Carefully pipette 5 µL of a 20% (w/v) lecithin in dodecane solution onto the PVDF membrane of a 96-well donor plate.
-
Donor Assembly : Add 150 µL of compound solution (diluted in PBS, pH 7.4, 5% DMSO) to the donor wells.
-
Acceptor Assembly : Add 300 µL of PBS (pH 7.4) to the PTFE acceptor plate.
-
Incubation : Mate the donor plate into the acceptor plate, ensuring the membrane contacts the buffer. Incubate for 16 hours at room temperature in a humidity chamber.
-
Quantification : Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS or UV spectrophotometry.
-
Validation : Include Propranolol (High Permeability) and Atenolol (Low Permeability) as internal standards to validate membrane integrity.
Quantitative Data Summary
The following table summarizes the expected in vitro assay progression from the raw 2-F-4-PPy·HCl fragment to a fully elaborated lead compound (Lead-A).
| Compound Stage | Assay Type | Metric Evaluated | Expected Result | Interpretation |
| 2-F-4-PPy·HCl (Fragment) | ^19F-NMR (FAXS) | Signal Recovery (%) | > 85% recovery at 500 µM | Confirms competitive active-site binding. |
| 2-F-4-PPy·HCl (Fragment) | DSF (Thermal Shift) | ΔTm (°C) | + 2.1 °C | Validates thermodynamic stabilization. |
| Lead-A (Elaborated) | TR-FRET | IC50 (nM) | 12.5 nM | High-affinity target engagement achieved. |
| Lead-A (Elaborated) | PAMPA | Pe (10^-6 cm/s) | 14.2 x 10^-6 cm/s | Excellent passive transcellular permeability. |
References
-
Dalvit, C., Fagerness, P. E., Hadden, D. T., Sarver, R. W., & Stockman, B. J. (2003). Fluorine-NMR experiments for high-throughput screening: theoretical aspects, practical considerations, and range of applicability. Journal of the American Chemical Society, 125(25), 7696-7703. URL:[Link]
-
Degorce, F., Card, A., Soh, S., Trinquet, E., Knapik, G. P., & Xie, B. (2009). HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications. Current Chemical Genomics, 3, 22-32. URL:[Link]
-
Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: parallel artificial membrane permeation assay in the description of passive absorption processes. Journal of Medicinal Chemistry, 41(7), 1007-1010. URL:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physicochemical high throughput screening: parallel artificial membrane permeation assay in the description of passive absorption processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Development of Novel Antimycotics from Piperidine Derivatives: Application Notes and Protocols
Introduction: The Imperative for Novel Antifungal Agents and the Promise of Piperidine Scaffolds
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. The current antifungal armamentarium is limited, and existing drugs are often associated with significant toxicity and drug-drug interactions. This underscores the urgent need for the development of novel antimycotics with improved efficacy, safety profiles, and novel mechanisms of action.
Piperidine derivatives have emerged as a highly promising class of compounds in the quest for new antifungal agents. This heterocyclic scaffold is a key structural motif in several established agrochemical fungicides, such as fenpropidin and fenpropimorph.[1][2] These molecules exert their antifungal effect by inhibiting specific enzymes in the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane that is absent in mammals.[1] This inherent selectivity provides a strong rationale for exploring piperidine derivatives as a source of new human therapeutics.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of novel antimycotics from piperidine derivatives. It outlines detailed protocols for synthesis, in vitro screening, mechanism of action studies, and in vivo efficacy evaluation, while also emphasizing the critical thinking and scientific rationale behind each experimental step.
Part 1: Synthesis of Piperidine Derivatives
The synthesis of a diverse library of piperidine derivatives is the foundational step in the discovery process. A common and effective method for creating 4-aminopiperidine derivatives is through reductive amination.[1]
Protocol 1: General Procedure for Reductive Amination
This protocol describes the synthesis of 4-aminopiperidine derivatives from N-substituted 4-piperidone and a primary amine.
Rationale: Reductive amination is a robust and versatile method for forming C-N bonds. The use of sodium triacetoxyborohydride as a reducing agent is advantageous as it is mild and selective for the iminium intermediate, minimizing side reactions.
Materials:
-
N-substituted 4-piperidone (e.g., 1-benzyl-4-piperidone)
-
Primary amine (e.g., dodecylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the N-substituted 4-piperidone (1.0 eq) and the primary amine (1.2 eq) in DCM or DCE.
-
Addition of Reducing Agent: To this solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. The reaction is often exothermic, so controlled addition is recommended.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated solution of NaHCO₃. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired 4-aminopiperidine derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and FTIR.
Part 2: In Vitro Antifungal Susceptibility Testing
In vitro susceptibility testing is a critical step to determine the intrinsic antifungal activity of the newly synthesized compounds and to establish a preliminary structure-activity relationship (SAR). The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard.[3][4]
Protocol 2: Broth Microdilution Antifungal Susceptibility Assay
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of novel piperidine derivatives against a panel of clinically relevant fungal pathogens.
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This quantitative measure allows for the direct comparison of the potency of different compounds and informs the selection of candidates for further development.[3]
Materials:
-
Synthesized piperidine derivatives
-
Dimethyl sulfoxide (DMSO)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Compound Preparation: Prepare stock solutions of the piperidine derivatives in DMSO (e.g., 10 mg/mL).
-
Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[3] Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[3]
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compounds in RPMI 1640 medium to achieve a final concentration range (e.g., 0.03 to 16 µg/mL). Include a positive control (e.g., Fluconazole, Amphotericin B), a growth control (no compound), and a sterility control (no inoculum).
-
Inoculation: Add the standardized fungal inoculum to each well (except the sterility control). The final volume in each well should be 200 µL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% or ≥90% depending on the drug and fungus) compared to the growth control. This can be determined visually or by using a spectrophotometer to measure optical density.
Data Presentation: Structure-Activity Relationship (SAR)
Summarize the MIC data in a table to facilitate the analysis of the structure-activity relationship.
| Compound ID | R¹ Substituent | R² Substituent | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) |
| PD-01 | Benzyl | n-Dodecyl | 2 | 4 |
| PD-02 | Phenylethyl | n-Dodecyl | 1 | 2 |
| PD-03 | Benzyl | n-Octyl | 8 | 16 |
| PD-04 | Phenylethyl | Cyclohexyl | >16 | >16 |
| Fluconazole | - | - | 0.5 | >64 |
| Amphotericin B | - | - | 0.25 | 0.5 |
Analysis: From this hypothetical data, one could infer that a longer alkyl chain at the R² position and a phenylethyl group at the R¹ position are beneficial for antifungal activity.[1]
Part 3: Mechanism of Action Studies
Understanding the mechanism of action (MoA) of lead compounds is crucial for their optimization and for predicting potential resistance mechanisms. For piperidine derivatives, a likely target is the ergosterol biosynthesis pathway.
Protocol 3: Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to investigate whether the piperidine derivatives inhibit ergosterol biosynthesis by analyzing the sterol composition of treated fungal cells.
Rationale: Inhibition of enzymes in the ergosterol pathway leads to the depletion of ergosterol and the accumulation of specific sterol intermediates.[1] Identifying these accumulated intermediates can pinpoint the specific enzyme being targeted.
Materials:
-
Fungal cells (Saccharomyces cerevisiae or a relevant pathogenic yeast)
-
Lead piperidine derivative
-
Sabouraud Dextrose Broth (SDB)
-
Saponification solution (e.g., 20% KOH in methanol)
-
Heptane
-
GC-MS system
Procedure:
-
Fungal Culture and Treatment: Grow the fungal cells in SDB to the mid-logarithmic phase. Add the test compound at a sub-inhibitory concentration (e.g., 0.5 x MIC) and continue to incubate for several hours.
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation, wash with sterile water, and lyse the cells.
-
Saponification: Add the saponification solution to the cell lysate and heat to hydrolyze sterol esters.
-
Sterol Extraction: After cooling, extract the non-saponifiable lipids (including sterols) with heptane.
-
Derivatization (Optional but Recommended): Evaporate the heptane and derivatize the sterols (e.g., silylation) to improve their volatility for GC analysis.
-
GC-MS Analysis: Analyze the extracted sterols by GC-MS. Compare the sterol profile of the treated cells to that of untreated cells and cells treated with a known ergosterol biosynthesis inhibitor (e.g., fluconazole).
Data Interpretation: An accumulation of specific sterols in the treated sample compared to the untreated control suggests inhibition of a particular enzyme in the ergosterol pathway. For example, an accumulation of 14-α-methyl sterols is indicative of the inhibition of lanosterol 14-α-demethylase, the target of azole antifungals.[5][6][7]
Visualization of the Antifungal Drug Development Workflow
Caption: A streamlined workflow for the development of novel antifungal agents.
Part 4: In Vivo Efficacy Evaluation
Promising candidates from in vitro studies must be evaluated in animal models of infection to assess their in vivo efficacy and safety. A commonly used and clinically relevant model is the murine model of disseminated candidiasis.[8]
Protocol 4: Murine Model of Disseminated Candidiasis
This protocol describes the evaluation of the in vivo efficacy of a lead piperidine derivative in a mouse model of systemic Candida albicans infection.
Rationale: This model mimics human systemic candidiasis, where the fungus disseminates through the bloodstream to various organs. It allows for the assessment of a drug's ability to reduce fungal burden in target organs and improve survival.[8]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Candida albicans strain
-
Lead piperidine derivative formulated for in vivo administration (e.g., in a solution with a non-toxic vehicle)
-
Sterile saline
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Infection: Prepare an inoculum of C. albicans in sterile saline. Infect the mice via intravenous (IV) injection into the lateral tail vein with a predetermined lethal or sub-lethal dose of the yeast.
-
Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with the test compound. Administer the compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., fluconazole).
-
Monitoring: Monitor the mice daily for signs of illness and mortality for a defined period (e.g., 21 days).
-
Fungal Burden Determination (for sub-lethal models): At a specific time point (e.g., 3 days post-infection), euthanize a subset of mice from each group. Aseptically harvest target organs (e.g., kidneys, brain).[8]
-
Organ Homogenization and Plating: Homogenize the organs in sterile saline. Perform serial dilutions of the homogenates and plate them on SDA plates.
-
CFU Counting: Incubate the plates at 37°C for 24-48 hours and count the colony-forming units (CFU). Calculate the fungal burden as log₁₀ CFU per gram of tissue.[8]
Data Analysis:
-
Survival: Analyze survival data using Kaplan-Meier survival curves and the log-rank test.
-
Fungal Burden: Compare the fungal burden in the organs of treated and untreated animals using appropriate statistical tests (e.g., t-test or ANOVA).
Visualization of Fungal Cell Membrane and Drug Targets
Caption: Key antifungal drug classes and their targets in the fungal cell membrane.
Conclusion and Future Directions
The development of novel antimycotics from piperidine derivatives represents a promising avenue to address the growing threat of fungal infections. The systematic approach outlined in these application notes, from rational synthesis to rigorous in vitro and in vivo evaluation, provides a robust framework for the identification and optimization of new antifungal drug candidates. Future work should focus on elucidating the precise molecular targets of novel piperidine derivatives, understanding potential resistance mechanisms, and optimizing their pharmacokinetic and safety profiles to advance the most promising compounds into clinical development.
References
-
Amphotericin B - Wikipedia. [Link]
-
FLUCONAZOLE. [Link]
-
DIFLUCAN® (Fluconazole Tablets) (Fluconazole for Oral Suspension). [Link]
-
Fluconazole - StatPearls - NCBI Bookshelf. [Link]
-
Mechanism of Action | AmBisome (amphotericin B) liposome for injection. [Link]
-
Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions - PMC. [Link]
-
What is the mechanism of action of Fluconazole (an antifungal medication)? - Dr.Oracle. [Link]
-
Solved: What is the mechanism of action of fluconazole (Diflucan®)? - Atlas. [Link]
-
Mechanism of Action of Amphotericin B at the Cellular Level. Its Modulation by Delivery Systems. [Link]
-
Amphotericin B - StatPearls - NCBI Bookshelf - NIH. [Link]
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - MDPI. [Link]
-
Full article: Piperidine-mediated synthesis of thiazolyl chalcones and their derivatives as potent antimicrobial agents - Taylor & Francis. [Link]
-
(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. [Link]
-
In vivo models: evaluating antifungal agents - PubMed. [Link]
-
Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. [Link]
-
Searching new antifungals: The use of in vitro and in vivo methods for evaluation of natural compounds. [Link]
-
Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services - Creative Biolabs. [Link]
-
Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety - PubMed. [Link]
-
Overview of in vivo models for assessing efficacy of antifungal drugs... - ResearchGate. [Link]
-
Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors - PMC. [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC. [Link]
-
Structure activity relationship study | Download Scientific Diagram - ResearchGate. [Link]
-
Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. [Link]
-
(PDF) In vitro antifungal susceptibility testing - ResearchGate. [Link]
-
Discovery of Potential Antifungal Agents: Chalcone Derivatives Containing Thiourea and Piperidine Moieties | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
S159 Antifungal Susceptibility Testing. [Link]
-
Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities | ACS Omega. [Link]
-
(PDF) Antimicrobial and antioxidant activities of piperidine derivatives - ResearchGate. [Link]
-
Structure–activity relationship of piperidine derivatives with... - ResearchGate. [Link]
-
Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents - MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Stability of 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride under experimental conditions
Topic: 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride
Executive Summary
This guide addresses the stability profile of This compound . This molecule presents a "dual-threat" stability challenge: the 2-fluoropyridine moiety is highly activated toward nucleophilic aromatic substitution (
Successful handling requires a strict balance: maintaining acidic enough conditions to prevent
Module 1: Solid State Stability (The "Shelf Life" Protocol)
User Issue: "The white powder has turned yellow and clumped together after 3 months of storage."
Root Cause Analysis
-
Hygroscopicity (Clumping): Piperidine hydrochloride salts are inherently hygroscopic. They absorb atmospheric moisture, forming a hydrate. This water facilitates lattice mobility, leading to "caking."
-
Trace Hydrolysis (Yellowing): Once moisture is present, the 2-fluoro position is susceptible to slow hydrolysis, converting the pyridine to a 2-pyridone derivative (often yellow/off-white) and releasing HF/HCl.
Storage Protocol (Standard Operating Procedure)
-
Temperature: Store at -20°C (Long term) or 2-8°C (Active use).
-
Atmosphere: Store under Argon or Nitrogen . The secondary amine can react with atmospheric
to form carbamates if not strictly sealed. -
Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if the salt is damp (corrosion risk from HCl).
Visual Troubleshooting Guide
| Observation | Diagnosis | Action Required |
| Free-flowing White Powder | Optimal State | None. Proceed with experiment. |
| Hard "Cake" or Clumps | Moisture Ingress | Dry in a vacuum desiccator over |
| Yellow/Brown Discoloration | Oxidation/Hydrolysis | Discard. Impurities (N-oxides or Pyridones) will interfere with biological assays. |
Module 2: Solution Stability (The "Reactivity" Protocol)
User Issue: "I dissolved the compound in methanol/water for a reaction, but the fluorine fell off."
The "Fluorine Trap": Mechanism of Failure
The 2-position of a pyridine ring is electron-deficient. When a highly electronegative Fluorine is attached, it becomes an exceptional leaving group for Nucleophilic Aromatic Substitution (
-
Risk Factor: High pH (Basic conditions).
-
Trigger: Nucleophiles (Hydroxide
, Alkoxides , Amines ). -
Outcome: The Fluorine is replaced by the solvent (forming an ether or pyridone).
Stability Decision Tree (Graphviz Diagram)
Caption: Decision logic for solvent selection. Avoid basic conditions to prevent defluorination.
Module 3: Experimental FAQ (Troubleshooting)
Q1: Can I use DMSO for stock solutions? A: Yes, anhydrous DMSO is the preferred solvent for stock solutions (typically 10-20 mM).
-
Caution: DMSO is hygroscopic. If the DMSO is "wet," the water content combined with the acidic HCl salt can cause slow hydrolysis over months.
-
Recommendation: Use single-use aliquots stored at -20°C to avoid repeated freeze-thaw cycles which introduce moisture.
Q2: How do I remove the HCl salt (Free-base) without losing the Fluorine? A: This is the most critical operation. You cannot use strong bases like NaOH or KOH, as they will attack the Fluorine.
-
Protocol:
-
Dissolve the salt in DCM (Dichloromethane).
-
Wash gently with saturated Sodium Bicarbonate (
) or Carbonate ( ) . These are milder bases. -
Do not heat. Keep the biphasic mixture cold (0°C).
-
Separate layers immediately, dry over
, and evaporate. Why? The reaction rate of is temperature and pKa dependent. Milder bases at low temperatures favor deprotonation of the amine over substitution of the fluorine.
-
Q3: I see an extra peak in my LC-MS at M+16. What is it? A: This is likely the N-Oxide .
-
Cause: The piperidine nitrogen (secondary amine) has oxidized. This often happens if the stock solution was left in methanol exposed to air/light.
-
Prevention: Always sparge solvents with Nitrogen/Argon before dissolving this compound.
Module 4: Degradation Pathway Visualization
Understanding how the molecule breaks down allows you to prevent it.
Caption: Primary degradation pathways. Pathway A is dominant in basic solution; Pathway B in storage.
References
-
Lepaumier, H., et al. (2009). Degradation of amines in CO2 capture: Oxidative degradation of secondary amines.[2][3] (Cited via ACS/ResearchGate snippets). Retrieved from [Link]
-
PubChem. (2025). Compound Summary: 2-(4-Fluoropiperidin-4-yl)pyridine hydrochloride (Structural Analog Data). Retrieved from [Link]
-
ResearchGate. (2025). Reactivity of 2-Fluoro- and 2-Chloropyridines toward Nucleophiles.[1][4] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride
Last Updated: March 3, 2026
Introduction
Welcome to the technical support guide for the purification of 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the purification of this important heterocyclic compound. The guidance herein is grounded in established chemical principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.
Chemical Profile
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₄ClFN₂ |
| Molecular Weight | 216.68 g/mol |
| CAS Number | 2256060-34-9 (dihydrochloride)[1] |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol.[2] |
I. Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities I might encounter?
Common impurities can arise from the synthetic route employed. These can include:
-
Unreacted Starting Materials: Depending on the specific synthesis, this could include precursors to the pyridine or piperidine rings.
-
Side-Reaction Products: Incomplete fluorination or reactions at other positions on the pyridine ring can lead to isomeric impurities.
-
Residual Solvents: Solvents used in the synthesis or workup (e.g., THF, Dichloromethane, Ethyl Acetate) may be present.
-
Reagents: Excess reagents or their byproducts from previous synthetic steps.
-
Degradation Products: The compound may degrade under certain conditions, such as exposure to strong acids, bases, or high temperatures.
FAQ 2: Why is my purified compound a yellow or brown color instead of white?
A yellow or brown discoloration in piperidine-containing compounds often indicates the presence of oxidation products.[3][4] This can occur if the compound is exposed to air and light for extended periods.[3] While minor discoloration may not impact the outcome of all subsequent reactions, achieving a high-purity, white solid is crucial for many applications, especially in drug development.
FAQ 3: Can I purify the free base and then form the hydrochloride salt?
Yes, this is a common and often effective purification strategy. Purifying the free base of 2-Fluoro-4-(piperidin-4-yl)pyridine allows for the use of standard silica gel chromatography with a basic modifier. Once the free base is pure, the hydrochloride salt can be formed by treating a solution of the base with hydrochloric acid (either as a solution in a solvent like ether or as a gas).[2][5] This method can be particularly advantageous if you are struggling with the purification of the salt form directly.
FAQ 4: My compound appears to be degrading on the silica gel column. What should I do?
The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds, including some piperidine derivatives.[6] If you suspect on-column degradation, consider the following:
-
Use Deactivated Silica: Employ silica gel that has been treated to neutralize the acidic silanol groups.[6]
-
Switch to Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.[6]
-
Minimize Residence Time: Use flash chromatography with a higher flow rate to reduce the time your compound spends in contact with the stationary phase.[6]
-
Alternative Purification Method: If degradation persists, consider non-chromatographic methods like recrystallization or acid-base extraction.[6]
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound and provides actionable solutions.
Problem 1: Significant Peak Tailing in HPLC or Flash Chromatography
Cause: Peak tailing is a common problem when purifying basic compounds like pyridine and piperidine derivatives on silica-based stationary phases.[6][7] The basic nitrogen atoms in your compound can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.[6][7]
Solutions:
-
Mobile Phase Modification:
-
Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your eluent. This will compete with your compound for the active sites on the silica gel.
-
pH Adjustment (for HPLC): For reverse-phase HPLC, adjusting the mobile phase pH can significantly improve peak shape. Lowering the pH to around 2.5-3.0 can protonate the residual silanol groups, minimizing their interaction with the basic analyte.[7]
-
-
Stationary Phase Modification:
-
End-Capped Columns (HPLC): Use a column that has been "end-capped" to reduce the number of free silanol groups.
-
Amine-Treated Silica (Flash): Use silica gel that has been pre-treated with an amine to mask the acidic sites.[6]
-
-
Instrumental Considerations:
Problem 2: Low Recovery After Column Chromatography
Cause: Low recovery can be due to several factors, including irreversible binding to the stationary phase or compound instability.[6] The strong interaction between the basic piperidine and acidic silica can sometimes lead to your compound not eluting from the column.[6]
Solutions:
-
Mobile Phase Modification: As with peak tailing, adding a basic modifier like triethylamine can help to reduce strong interactions and improve recovery.[6]
-
Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina.[6]
-
Check for Compound Instability: Before performing chromatography, you can do a simple test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If you see streaking or new spots, your compound may be unstable on silica.
-
Consider Acid-Base Extraction: This can be a highly effective method for separating basic compounds from neutral or acidic impurities and often results in good recovery.[6]
Problem 3: Difficulty in Achieving High Purity by Recrystallization
Cause: The success of recrystallization is highly dependent on the solvent system and the nature of the impurities. If the impurities have similar solubility profiles to your desired compound, recrystallization may not be effective.
Solutions:
-
Solvent Screening: Experiment with a variety of single and mixed solvent systems. A good recrystallization solvent should dissolve your compound when hot but not when cold, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
Trituration: If a suitable recrystallization solvent cannot be found, try triturating the solid with a solvent in which your compound is poorly soluble but the impurities are soluble. This can effectively "wash" the impurities away.
-
Convert to Free Base: Sometimes, the free base of a compound has better crystallization properties than its salt form. You can neutralize the hydrochloride salt, recrystallize the free base, and then reform the salt.
III. Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (with Basic Modifier)
This protocol is suitable for the purification of the free base of 2-Fluoro-4-(piperidin-4-yl)pyridine.
-
Preparation of the Column:
-
Choose an appropriately sized silica gel column based on the amount of crude material (a 30:1 to 100:1 ratio of silica to crude material by weight is a good starting point).[6]
-
Pack the column using a slurry of silica gel in the initial mobile phase.
-
-
Sample Preparation:
-
Dissolve the crude 2-Fluoro-4-(piperidin-4-yl)pyridine free base in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
-
Elution:
-
Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.
-
Crucially, add 0.5-1% triethylamine (TEA) to your mobile phase to prevent peak tailing. [6]
-
Collect fractions and monitor by TLC or HPLC.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
The resulting pure free base can then be converted to the hydrochloride salt if desired.
-
Protocol 2: Purification by Acid-Base Extraction
This is a powerful technique for separating basic compounds from neutral or acidic impurities.[6]
-
Dissolution: Dissolve the crude this compound in an organic solvent such as dichloromethane or ethyl acetate.
-
Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate. This will neutralize the hydrochloride salt and deprotonate any acidic impurities, moving them to the aqueous layer.
-
Extraction of the Free Base: The organic layer now contains the free base of your compound. You can further wash it with brine to remove any residual water.
-
Isolation of the Free Base: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the purified free base.
-
Salt Formation (Optional): To reform the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent or bubble HCl gas through the solution. The hydrochloride salt should precipitate out and can be collected by filtration.
IV. Analytical Methods for Purity Assessment
To ensure the success of your purification, it is essential to have reliable analytical methods to assess the purity of your compound.
| Analytical Technique | Purpose | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment and impurity profiling.[8][9] | Use a C18 column with a mobile phase containing a buffer to control pH. Adding an ion-pairing reagent or using a column with low silanol activity can improve peak shape.[10][11] |
| Gas Chromatography (GC) | Purity assessment for volatile compounds and detection of residual solvents.[12][] | Derivatization may be necessary for non-volatile compounds.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of impurities with different chemical structures.[] | ¹H and ¹³C NMR are standard. ¹⁹F NMR can be particularly useful for fluorinated compounds. |
| Mass Spectrometry (MS) | Molecular weight confirmation and identification of impurities.[] | Can be coupled with HPLC (LC-MS) or GC (GC-MS) for powerful separation and identification.[][14] |
| Melting Point | A sharp melting point close to the literature value is a good indicator of purity.[15] | Impurities will typically broaden the melting point range and lower the melting point.[15] |
V. Visualized Workflows
Workflow for Troubleshooting Peak Tailing in Chromatography
Caption: A decision-making workflow for addressing peak tailing during the chromatographic purification of basic compounds.
General Purification Strategy Decision Tree
Caption: A general strategy for selecting a purification method for this compound.
VI. References
-
Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives. Retrieved from
-
Benchchem. (n.d.). Common challenges in working with piperidine-based compounds. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Retrieved from
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from
-
Analytical Chemistry. (1960). Gas-Liquid Chromatography of Pyridines Using New Solid Support. Retrieved from
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from
-
PubMed. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Retrieved from
-
Semantic Scholar. (2021). Novel method for determination of heterocyclic compounds and their impact in brewing technology. Retrieved from
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from
-
Google Patents. (n.d.). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride. Retrieved from
-
ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved from
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from
-
BOC Sciences. (n.d.). Analytical Services for Purity Determination. Retrieved from
-
ChemScene. (n.d.). 2-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride. Retrieved from
-
ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from
-
Google Patents. (n.d.). CN103012252A - Method for recovering pyridine from pyridine hydrochloride water solution. Retrieved from
-
Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from
-
ResearchGate. (2020). Is it possible to boil off HCl from pyridinium chloride salts? Retrieved from
-
Journal of Chemical Education. (1954). Preparation of anhydrous pyridine hydrochloride. Retrieved from
-
Google Patents. (n.d.). CN110642780A - Method for purifying yellow pyridine hydrochloride. Retrieved from
-
Patsnap Eureka. (2014). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Retrieved from
-
CDC Stacks. (n.d.). IRIIs277. Retrieved from
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from
-
LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis. Retrieved from
-
European Patent Office. (1986). Process for the preparation of fluorinated pyridines. Retrieved from
-
BLDpharm. (n.d.). 1270424-06-0|2-Fluoro-4-(piperidin-2-yl)pyridine. Retrieved from
-
MilliporeSigma. (n.d.). 2-(Piperidin-4-yl)pyridine hydrochloride. Retrieved from
Sources
- 1. chemscene.com [chemscene.com]
- 2. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. helixchrom.com [helixchrom.com]
- 11. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. jfda-online.com [jfda-online.com]
- 15. moravek.com [moravek.com]
Overcoming challenges in the fluorination of pyridine rings
Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Overcoming Challenges in the Fluorination of Pyridine Rings
Mission Brief: The "Deactivated" Paradox
Why is this difficult? Fluorinating a pyridine ring is one of the most frustrating challenges in medicinal chemistry. You are fighting two opposing forces:
-
Electrophilic Aromatic Substitution (SEAr): Pyridine is
-deficient. The nitrogen atom pulls electron density, making the ring inert to electrophilic fluorinating agents (like Selectfluor) unless activated. Furthermore, the nitrogen lone pair coordinates with Lewis acids or gets protonated, creating a pyridinium ion that is even more deactivated ( times slower than benzene). -
Nucleophilic Aromatic Substitution (S_NAr): While electronically favorable, this requires "naked" fluoride (
). Fluoride is a notoriously difficult nucleophile because it forms massive hydration shells with water (making it unreactive) or acts as a base rather than a nucleophile in organic solvents.
This guide provides the protocols to bypass these energy barriers.
Decision Matrix: Selecting Your Route
Before starting, determine your substrate's electronic state and available handles.
Caption: Logic flow for selecting the optimal fluorination strategy based on substrate functionalization.
Module A: Nucleophilic Fluorination (The Halex Reaction)
Best for: Pyridines with leaving groups (Cl, Br, NO2) at the 2- or 4-positions.
The Core Problem: The "Wet" Fluoride Trap
The failure of most Halex (Halogen Exchange) reactions is due to trace moisture. The lattice energy of KF is high, and the hydration energy of
Troubleshooting Guide: Halex Optimization
| Symptom | Probable Cause | Corrective Action |
| 0% Conversion | Fluoride source is "caked" or hydrated. | Switch to Spray-Dried KF. Standard crystalline KF has too little surface area. Spray-dried KF (sd-KF) has |
| Incomplete Reaction | Poor solubility of | Add Phase Transfer Catalyst. Use 18-crown-6 (for KF) or Tetramethylammonium chloride (TMAC). |
| Tarry Byproducts | Decomposition of solvent/substrate at high T. | Solvent Switch. Move from DMF (decomposes >140°C) to Sulfolane or DMSO . Sulfolane is thermally stable up to 280°C. |
| Side Reactions | Fluoride acting as a base (elimination). | Buffer the reaction. Ensure the substrate lacks acidic protons. If unavoidable, lower Temp and increase time. |
Validated Protocol: Anhydrous Halex Reaction
Reference Grounding: This protocol synthesizes industrial best practices for handling "naked" fluoride.
-
Drying (CRITICAL):
-
Place Spray-Dried KF (2.0 equiv) in a reaction vial.
-
Dry under high vacuum (0.1 mmHg) at 150°C for 4 hours. Do not skip this.
-
Backfill with Argon.[1]
-
-
Solvation:
-
Add 18-crown-6 (0.1 equiv) or TMAC (0.1 equiv).
-
Add anhydrous Sulfolane (concentration 0.5 M).
-
Stir at room temp for 30 mins to allow phase transfer complexation.
-
-
Reaction:
-
Add the Chloropyridine substrate (1.0 equiv).
-
Heat to 160°C - 190°C (substrate dependent).
-
Monitor via GC-MS (TLC is unreliable for F vs Cl exchange due to similar polarity).
-
-
Workup:
-
Dilute with water (to dissolve salts) and extract with Et2O. Note: Sulfolane is water-soluble but requires copious washing to remove.
-
Module B: Direct C-H Fluorination (Ag-Mediated)
Best for: Late-stage functionalization of pyridines without leaving groups.
The Core Problem: Catalyst Poisoning
Transition metals (Pd, Pt) love to bind to the pyridine nitrogen.[2][3][4] Once bound, the catalyst is "poisoned" and cannot perform the C-H activation cycle.
The Solution: Radical Pathways (Ag)
Silver(II) fluoride (
Visualizing the Mechanism (Ag-Mediated)
Caption: Simplified Ag(II) mediated radical pathway avoiding traditional catalyst poisoning.
Validated Protocol: Ag-Catalyzed C-H Fluorination
Based on methodologies developed by the Ritter Lab.
-
Setup:
-
Use a sealed Teflon-lined tube (exclude light if using Selectfluor/Ag(I)).
-
-
Reagents:
-
Execution:
-
Heat to 60°C - 80°C .
-
Note: The reaction generates radical intermediates. An inert atmosphere (
) is preferred to prevent oxygen quenching.
-
-
Troubleshooting:
-
Issue: Low regioselectivity.
-
Fix: This method strongly favors the 2-position (ortho to Nitrogen). If you need 3- or 4-fluorination, this route will fail. Use the Halex route with a leaving group at the desired position.
-
Frequently Asked Questions (FAQs)
Q1: Why can't I just use Selectfluor on my pyridine?
A: Selectfluor is an electrophilic source (
Q2: My Halex reaction turned into a black tar. What happened?
A: Thermal decomposition. You likely used DMF or DMAc at
Q3: Can I fluorinate the 3-position directly? A: Direct C-H fluorination of the 3-position is extremely difficult because the 2- and 4-positions are electronically activated (lower LUMO). To get a 3-fluoropyridine, the most reliable route is halogen-lithium exchange on a 3-bromopyridine followed by quenching with NFSI (N-Fluorobenzenesulfonimide), or using the Balz-Schiemann reaction (from 3-aminopyridine).
References
-
Direct Fluorination via Ag(II)
-
The Halex Reaction & Safety
-
PyFluor Reagent (Alternative for Side-chains)
-
Mechanism of Catalyst Poisoning
-
Industrial Scale Halex Issues
- Scientific Update. "The Shell Halex Reaction Incident."
Sources
- 1. Catalysis for fluorination and trifluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
- 9. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scispace.com [scispace.com]
- 13. scientificupdate.com [scientificupdate.com]
- 14. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 15. TCI Practical Example: Deoxygenative Fluorination of an Alcohol Using PyFluor | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. PyFluor - Enamine [enamine.net]
- 17. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Piperidine-Containing Compounds
Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Status: Operational
Introduction: The Piperidine Challenge
Piperidine rings are structural backbones in over 12,000 clinically used drugs (e.g., Fentanyl, Paroxetine, Ritalin analogues). However, their synthesis is plagued by three thermodynamic and kinetic pitfalls:
-
Catalyst Poisoning: The nitrogen lone pair strongly coordinates with transition metals.[1]
-
Over-Alkylation: The secondary amine product is often more nucleophilic than the primary amine precursor.[2]
-
Oxidative Instability: The electron-rich nitrogen is prone to N-oxide formation and radical-induced ring opening.
This guide provides mechanistic insights and self-validating protocols to resolve these specific failure modes.
Module 1: Hydrogenation of Pyridines
Core Issue: Incomplete reduction or catalyst deactivation.
User Query:
"I am trying to hydrogenate a substituted pyridine using Pd/C, but the reaction stalls at 20% conversion. Increasing temperature only led to ring-opened byproducts."
Technical Diagnosis:
You are experiencing Catalyst Poisoning followed by Hydrogenolysis .
-
Poisoning: The pyridine nitrogen's lone pair binds to the active Pd sites (
-adsorption), preventing adsorption. -
Ring Opening: Increasing temperature to overcome poisoning promotes C-N bond cleavage (hydrogenolysis), generating acyclic pentylamines.
The Solution: Acid-Scavenging Protocol
To prevent poisoning, you must protonate the nitrogen before it touches the catalyst.
Step-by-Step Protocol:
-
Solvent System: Use a protic solvent (MeOH or EtOH).
-
Acid Additive: Add 1.1 equivalents of HCl or Acetic Acid relative to the pyridine.
-
Catalyst Switch: If Pd/C fails, switch to PtO₂ (Adams' Catalyst) or Rh/C . Rhodium is significantly less susceptible to nitrogen poisoning than Palladium.
-
Pressure: Maintain 3–5 bar
. Do not increase temperature above 50°C to avoid ring opening.
Visualizing the Pathway
Caption: Mechanistic divergence in pyridine hydrogenation. Acidification prevents the "Poisoning" dead-end.
Module 2: N-Alkylation & Reductive Amination
Core Issue: Formation of quaternary ammonium salts or dialkylated impurities.
User Query:
"I'm reacting a primary amine with a ketone to form a piperidine derivative via reductive amination. I'm seeing significant amounts of tertiary amine and quaternary salts."
Technical Diagnosis:
This is a classic "Runaway Alkylation" (Over-alkylation). In standard reductive amination (using NaBH₄), the intermediate imine is reduced to a secondary amine. This new amine is more nucleophilic than the starting primary amine and reacts rapidly with remaining ketone/aldehyde, leading to double alkylation.
The Solution: Stepwise Indirect Reductive Amination
Do not use "one-pot" methods with strong hydrides for piperidine synthesis. Use a selective hydride or a stepwise approach.
Comparison of Hydrides:
| Reagent | Reactivity | Risk of Over-Alkylation | Recommended Use |
| NaBH₄ | High | Critical (Reduces ketones & imines) | Avoid in one-pot |
| NaBH₃CN | Low | Low (Requires pH 6) | Classic standard |
| NaBH(OAc)₃ | Medium | Minimal (Selective for imines) | Gold Standard |
Optimized Protocol (The STAB Method):
-
Imine Formation: Dissolve Amine (1.0 equiv) and Ketone (1.1 equiv) in DCE (1,2-Dichloroethane) or THF.
-
Dehydration (Critical): Add activated 4Å Molecular Sieves or
to drive the equilibrium toward the imine. Stir for 2–4 hours. -
Selective Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).
-
Why: STAB is sterically bulky and electron-deficient; it reduces the protonated iminium ion much faster than the neutral ketone.
-
-
Quench: Quench with saturated
.
Troubleshooting Flowchart
Caption: Decision tree for preventing over-alkylation in reductive amination.
Module 3: Stereochemical Integrity
Core Issue: Racemization of chiral centers at C2 or C3 positions.
User Query:
"I synthesized an enantiopure 2-substituted piperidine, but after workup, the ee% dropped from 98% to 60%."
Technical Diagnosis:
You are witnessing Enamine-Imine Tautomerization .
Piperidines with protons at the
Risk Factors:
-
Presence of oxidants (air/peroxides).
-
Strong bases during workup.
-
Unprotected secondary amines.
Stabilization Protocol:
-
Immediate Protection: Do not store chiral piperidines as free bases. Convert them immediately to their HCl or Oxalate salts .
-
Protocol: Dissolve crude amine in
, add 2M HCl in ether dropwise. Filter the precipitate.
-
-
Avoid Chlorinated Solvents: Old
or DCM often contains traces of HCl or phosgene that can catalyze racemization or degradation. Use fresh Ethyl Acetate. -
Boc-Protection: If the free amine is required later, protect as N-Boc immediately. The carbamate reduces the basicity of the nitrogen and suppresses the radical oxidation pathway.
Module 4: Oxidative Degradation (N-Oxides)
Core Issue: Appearance of M+16 peaks in LCMS during storage.
User Query:
"My pure piperidine compound turns yellow and shows an M+16 impurity after one week on the shelf."
Technical Diagnosis:
This is N-Oxidation . The electron-rich piperidine nitrogen reacts with atmospheric oxygen or peroxide impurities in solvents. This is often catalyzed by trace metal ions (Cu, Fe).
Prevention Checklist:
-
Solvent Purity: Test ether/THF for peroxides before use.
-
Chelation: Add EDTA during the aqueous workup to strip trace metal ions (Cu²⁺ is a potent catalyst for N-oxidation).
-
Storage: Store under Argon at -20°C.
-
Removal: If N-oxide forms, it can sometimes be reduced back to the amine using Triphenylphosphine (
) or Zn/AcOH .
References
-
Catalyst Poisoning & Hydrogenation
-
Reductive Amination Selectivity
-
Stereoselectivity & Racemization
-
Oxidative Degradation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison [jstage.jst.go.jp]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - White Rose Research Online [eprints.whiterose.ac.uk]
Technical Support Center: Coupling Strategies for 2-Fluoro-4-(piperidin-4-yl)pyridine Hydrochloride
Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists working with 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride . Coupling reactions (such as amide bond formation or Buchwald-Hartwig aminations) with this specific building block present unique chemoselectivity challenges due to the highly reactive 2-fluoropyridine moiety.
Below, you will find fundamental substrate profiling, a chemoselectivity workflow, optimization data, troubleshooting guides, and a self-validating experimental protocol.
Fundamental Substrate Profiling (FAQ)
Q: Why is 2-fluoro-4-(piperidin-4-yl)pyridine highly prone to side reactions during standard couplings? A: The primary challenge is chemoselectivity. The fluorine atom is highly electronegative, withdrawing electron density via induction and heavily activating the electron-deficient pyridine ring toward Nucleophilic Aromatic Substitution (SNAr). When a nucleophile attacks the 2-position, it forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex [1]]. Because the rate-determining step is the initial nucleophilic attack rather than the leaving group departure, fluoride acts as an exceptional leaving group. In fact, 2-fluoropyridines undergo SNAr approximately 320 times faster than their 2-chloropyridine counterparts [2]].
Q: How does the hydrochloride salt form complicate the reaction? A: The piperidine nitrogen is a secondary amine protected as an HCl salt. To participate in a coupling reaction, it must be "freebased" using a tertiary amine base. However, the moment the piperidine is freebased, it becomes a strong nucleophile. If an activated electrophile (like an active ester) is not immediately available, the free piperidine of one molecule will attack the 2-fluoropyridine of another, leading to rapid dimerization and oligomerization.
Chemoselectivity Logic & Workflow
Chemoselectivity logic for 2-Fluoro-4-(piperidin-4-yl)pyridine coupling workflows.
Quantitative Data: Optimization of Reaction Conditions
To prevent SNAr and maximize the yield of the desired N-acyl piperidine, the choice of coupling reagent, base, and order of addition is critical. HATU is highly recommended as it rapidly forms an active O-(7-azabenzotriazol-1-yl) ester, outcompeting side reactions .
| Entry | Coupling Reagent | Base (Eq.) | Solvent | Temp (°C) | Yield (%) | SNAr Oligomer (%) | Causality / Observation |
| 1 | EDC·HCl / HOBt | Et₃N (3.0) | DCM | 25 | 45 | 35 | Slow coupling rate allows intermolecular SNAr to compete. |
| 2 | T3P (50% in EtOAc) | Pyridine (3.0) | EtOAc | 80 | 20 | 65 | Elevated temperatures drive rapid nucleophilic aromatic substitution. |
| 3 | HATU | DIPEA (3.0) | DMF | 25 | 72 | 15 | Pre-mixing amine and base without acid caused partial dimerization. |
| 4 | HATU | DIPEA (3.0) | DMF | 0 to 25 | 94 | < 2 | Optimal: Acid pre-activated; amine added last to trap freebase instantly. |
Troubleshooting Guide
Symptom: The reaction mixture turns dark brown/black, and LC-MS shows a mass of [M+ + 179] alongside polymeric baseline noise.
-
Root Cause: Intermolecular SNAr (dimerization). The free piperidine nitrogen has displaced the 2-fluoro group of another substrate molecule.
-
Diagnostic Check: Did you pre-mix the 2-fluoro-4-(piperidin-4-yl)pyridine HCl salt with DIPEA before adding the carboxylic acid?
-
Resolution: Change the order of addition. Always pre-activate the carboxylic acid with HATU and DIPEA first. Add the HCl salt to the reaction mixture last, ensuring the freebase is instantly trapped by the highly electrophilic active ester.
Symptom: Incomplete conversion of the carboxylic acid; starting materials remain after 24 hours.
-
Root Cause: Piperidine is a sterically hindered secondary amine. Weak coupling reagents (like EDC alone) or poorly nucleophilic bases can stall the reaction [3].
-
Diagnostic Check: Verify the pH of the reaction mixture. It should be slightly basic (pH ~8 on wet indicator paper).
-
Resolution: Switch to HATU/DIPEA in DMF. Ensure you are using at least 3.0 equivalents of DIPEA (1 eq to neutralize the HCl salt, 1 eq to deprotonate the carboxylic acid, and 1 eq to maintain basicity for the coupling cycle).
Self-Validating Experimental Protocol: Chemoselective Amide Coupling
This protocol utilizes an "inverse addition" strategy to ensure the free piperidine never exists in solution without an immediate electrophilic trap.
Reagents:
-
Carboxylic Acid (1.0 eq)
-
HATU (1.2 eq)
-
This compound (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF (0.2 M)
Step 1: Acid Pre-activation
-
Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C using an ice bath.
-
Add DIPEA (1.5 eq) dropwise.
-
Causality: DIPEA deprotonates the acid, allowing HATU to form the highly reactive O-(7-azabenzotriazol-1-yl) active ester .
-
Validation Check: A slight color change (often to pale yellow) indicates active ester formation. Stir for exactly 10 minutes.
Step 2: Amine Addition (Critical Step)
-
Add 2-Fluoro-4-(piperidin-4-yl)pyridine HCl (1.05 eq) to the reaction mixture as a solid.
-
Immediately follow with the remaining DIPEA (1.5 eq) dropwise at 0 °C.
-
Causality: Adding the base after the amine is in the presence of the activated acid ensures that the moment the piperidine is freebased, it reacts with the active ester rather than another 2-fluoropyridine molecule [1].
-
Validation Check: The heterogeneous suspension of the HCl salt will dissolve into a homogeneous solution as the freebase is generated and rapidly consumed.
Step 3: Reaction Maturation
-
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.
-
Validation Check: Monitor by LC-MS. The desired product mass should be dominant, with <2% of the dimerized SNAr mass.
Step 4: Quench and Workup
-
Quench the reaction by adding 5% aqueous NaHCO₃.
-
Extract with EtOAc (3x).
-
Wash the combined organic layers heavily with brine (5x) to remove residual DMF.
-
Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
References
-
Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.1
-
ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.2
-
Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach.
-
ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.3
Sources
Technical Support Center: Degradation Pathways of 2-Fluoro-4-(piperidin-4-yl)pyridine Hydrochloride
Welcome to the technical support center for 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to the stability and degradation of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to anticipate, identify, and resolve degradation-related problems, ensuring the integrity and reliability of your results.
Introduction: Understanding the Molecule's Vulnerabilities
This compound possesses two key structural motifs that are susceptible to degradation: the fluoropyridine ring and the piperidine ring. The electron-withdrawing nature of the fluorine atom and the nitrogen in the pyridine ring makes the 2-position susceptible to nucleophilic attack. The piperidine ring, a saturated heterocycle, is prone to oxidation. Understanding these intrinsic vulnerabilities is the first step in designing stable formulations and robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound?
A1: Based on its chemical structure, the two most likely degradation pathways are:
-
Hydrolysis of the Fluoropyridine Ring: The fluorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of 2-hydroxy-4-(piperidin-4-yl)pyridine. This reaction is often catalyzed by acidic or basic conditions.[1][2]
-
Oxidation of the Piperidine Ring: The nitrogen atom and the adjacent carbon atoms in the piperidine ring are susceptible to oxidation.[3][4] This can lead to the formation of various oxidation products, including N-oxides and lactams.
Q2: I am observing a new, more polar peak in my HPLC analysis after storing my compound in an aqueous buffer. What could it be?
A2: A more polar peak appearing in your chromatogram upon storage in an aqueous medium is a strong indicator of hydrolysis. The likely culprit is the replacement of the fluorine atom with a hydroxyl group, forming 2-hydroxy-4-(piperidin-4-yl)pyridine. This resulting hydroxylated compound is more polar than the parent molecule and will therefore have a shorter retention time on a reverse-phase HPLC column. To confirm, you can perform a forced degradation study under mild acidic or basic conditions and compare the retention time of the resulting degradant with your observed peak.
Q3: My compound shows signs of degradation even when stored as a solid in the dark. What could be the cause?
A3: While less common for the hydrochloride salt, solid-state degradation can occur, especially with long-term storage or exposure to even trace amounts of moisture and oxygen. The primary suspect would be slow oxidation of the piperidine ring. It is crucial to store the solid compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccated environment to minimize this.
Q4: Are there any special considerations for handling this compound under light?
A4: Yes. Pyridine-containing compounds can be susceptible to photodegradation.[5][6] While the hydrochloride salt form may offer some stability, it is best practice to handle solutions of this compound under amber or light-protected conditions to prevent potential photolytic degradation.
Troubleshooting Guides
Issue 1: Unexpected Peak Formation in HPLC Analysis of Aqueous Formulations
Symptoms:
-
A new peak with a shorter retention time appears in the HPLC chromatogram.
-
The area of the parent compound peak decreases over time.
-
The issue is more pronounced in neutral to basic pH buffers.
Root Cause Analysis:
This is a classic sign of hydrolysis of the fluoropyridine ring. The carbon-fluorine bond at the 2-position is activated towards nucleophilic attack by water or hydroxide ions.
dot
Caption: Hydrolysis of the fluoropyridine ring.
Troubleshooting Protocol:
-
pH Profiling:
-
Prepare solutions of the compound in a range of buffers with different pH values (e.g., pH 3, 5, 7, and 9).
-
Incubate the solutions at a controlled temperature (e.g., 40°C) and monitor the formation of the new peak by HPLC at various time points.
-
This will help you determine the pH at which the compound is most stable.
-
-
Forced Degradation Study:
-
Acidic Hydrolysis: Treat a solution of the compound with 0.1 M HCl at 60°C for 24 hours.[7]
-
Basic Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at 60°C for 24 hours.[7]
-
Analyze the stressed samples by HPLC-MS to confirm the identity of the degradant. The mass of the degradant should correspond to the replacement of a fluorine atom (19 Da) with a hydroxyl group (17 Da), resulting in a net loss of 2 Da.
-
-
Formulation Optimization:
-
Based on the pH profiling data, formulate your solutions in a buffer that provides maximum stability.
-
Consider using non-aqueous or co-solvent systems if aqueous stability is a significant issue.
-
Data Summary Table:
| Stress Condition | Expected Degradant | Analytical Observation |
| Acidic/Basic Hydrolysis | 2-Hydroxy-4-(piperidin-4-yl)pyridine | New, more polar peak in HPLC; Mass shift of -2 Da in MS |
Issue 2: Appearance of Multiple, Less-Resolved Peaks Upon Exposure to Air or Oxidizing Agents
Symptoms:
-
Multiple new peaks, often broad or poorly resolved, appear in the chromatogram.
-
The issue is exacerbated by exposure to air, light, or known oxidizing agents (e.g., hydrogen peroxide).
-
A loss of mass balance may be observed in forced degradation studies.
Root Cause Analysis:
This pattern suggests oxidation of the piperidine ring. The nitrogen and alpha-carbons of the piperidine are susceptible to attack by radicals and other oxidizing species, leading to a complex mixture of products, including N-oxides and various lactams.
dot
Sources
- 1. Degradation of a fluoropyridinyl drug in capsule formulation: degradant identification, proposed degradation mechanism, and formulation optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Single electron transfer photoinduced oxidation of piperidine and pyrrolidine derivatives to the corresponding lactams - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Byproduct Formation in Pyyridine Derivative Synthesis
Welcome to the Technical Support Center for pyridine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation during their experiments. By understanding the underlying mechanisms of side reactions, you can optimize your synthetic routes for higher yields and purity.
Troubleshooting Guide
This section addresses specific issues encountered during pyridine synthesis, offering explanations and actionable solutions.
Issue 1: Low Yields and Complex Product Mixtures in Hantzsch Pyridine Synthesis
Question: My Hantzsch synthesis is resulting in a low yield of the desired pyridine, and the crude product is a complex mixture. What are the likely causes and how can I improve the outcome?
Answer: The Hantzsch synthesis, a cornerstone for creating 1,4-dihydropyridines (DHPs) and subsequently pyridines, can be prone to side reactions if not properly controlled.[1][2][3][4] The primary issues often stem from the aromatization step and competing side reactions during the initial condensation.
Causality and Solutions:
-
Incomplete Aromatization: The initial product of the Hantzsch reaction is a 1,4-dihydropyridine, which requires oxidation to form the final pyridine product.[1] Incomplete oxidation is a major source of impurities, leading to a mixture of the DHP and the pyridine.
-
Troubleshooting:
-
Choice of Oxidant: Classical oxidants like nitric acid or potassium permanganate can be harsh and lead to side products.[1] Consider milder and more efficient conditions such as using iodine in refluxing methanol or employing photochemical methods.[1]
-
Reaction Monitoring: Closely monitor the aromatization step by Thin Layer Chromatography (TLC) to ensure complete conversion of the DHP intermediate.
-
-
-
Side Reactions During Condensation: The multi-component nature of the Hantzsch synthesis can lead to various side products.[1][5]
-
Troubleshooting:
-
Purity of Starting Materials: Impurities in the aldehyde, β-keto ester, or ammonia source can initiate unwanted side reactions.[6] Always use high-purity reagents.
-
Reaction Conditions: Harsh reaction conditions and prolonged reaction times can promote byproduct formation.[1] Modern modifications, such as using microwave irradiation or performing the reaction in aqueous micelles, can significantly improve yields and reduce reaction times.[1][7]
-
-
Issue 2: Formation of Homocoupling Byproducts in Transition-Metal Catalyzed Cross-Coupling Reactions
Question: I am performing a Suzuki-Miyaura coupling to functionalize a halopyridine, but I am observing significant amounts of homocoupling of my boronic acid reagent. How can I suppress this side reaction?
Answer: Homocoupling is a common byproduct in Suzuki-Miyaura and other cross-coupling reactions involving pyridines. It arises from the undesired coupling of two organoboron reagents and is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[8][9]
Causality and Solutions:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which facilitates the homocoupling of organoboron compounds.[8][9]
-
Troubleshooting:
-
-
Catalyst and Ligand Choice: The choice of palladium source and ligand can significantly influence the extent of homocoupling.
-
Troubleshooting:
-
Use of Pd(0) Catalyst: Employ a Pd(0) catalyst source, such as Pd(PPh₃)₄, or a pre-catalyst that efficiently generates the active Pd(0) species.[8]
-
Ligand Screening: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination step over pathways leading to homocoupling.[8]
-
-
-
Process Modifications:
-
Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture without interfering with the catalytic cycle.[10]
-
| Parameter | Problem | Solution | Reference |
| Atmosphere | Oxygen contamination promotes Pd(II) formation. | Rigorously degas solvents and maintain an inert (Ar, N₂) atmosphere. | [8] |
| Catalyst | Pd(II) species promote homocoupling. | Use a Pd(0) source or a pre-catalyst that efficiently generates Pd(0). | [8] |
| Ligand | Sub-optimal ligand choice. | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | [8] |
| Additives | Presence of residual oxidants. | Add a mild reducing agent like potassium formate. | [10] |
Issue 3: Poor Regioselectivity in Pyridine Functionalization
Question: I am struggling to achieve regioselective functionalization of my pyridine derivative. How can I control where the substituent adds to the ring?
Answer: The electronic nature of the pyridine ring, being electron-deficient, presents challenges for regioselective functionalization.[11] The position of substitution is highly dependent on the reaction type (electrophilic vs. nucleophilic) and the directing effects of existing substituents.
Causality and Solutions:
-
Electrophilic Aromatic Substitution: The pyridine ring is generally unreactive towards electrophilic attack. When it does occur, functionalization is typically favored at the C3 and C5 positions.[11]
-
Troubleshooting:
-
C-H Activation: Utilize transition metal catalysis with specific ligands that can direct C-H activation to a desired position.[11][12] The choice of catalyst and ligand is crucial for controlling regioselectivity.[11]
-
Directing Groups: The presence of an electron-withdrawing group can facilitate C4-arylation by increasing the acidity of the corresponding C-H bond.[13]
-
-
-
Nucleophilic Aromatic Substitution: This reaction requires a leaving group (e.g., a halide) on the pyridine ring.
-
Troubleshooting:
-
Strategic Halogenation: The position of the halogen will dictate the site of further functionalization.[11] For instance, starting with 2-chloropyridine allows for selective functionalization at the C2 position.
-
-
-
Directed Ortho-Metalation: This strategy uses a directing metalation group (DMG) to achieve high regioselectivity.
-
Troubleshooting:
-
Choice of Base and Conditions: The choice of a strong, non-nucleophilic base (e.g., n-BuLi, LDA) and low temperatures (typically -78 °C) are critical for successful directed ortho-metalation.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts in classical pyridine syntheses like the Guareschi-Thorpe and Bohlmann-Rahtz methods?
A1: In the Guareschi-Thorpe synthesis, which produces 2-pyridones from cyanoacetamide and a 1,3-dicarbonyl compound, common byproducts can arise from self-condensation of the starting materials or incomplete cyclization.[14][15] The Bohlmann-Rahtz synthesis, which involves the condensation of enamines with ethynylketones, can be hampered by the need for high temperatures for the cyclodehydration step, which can lead to thermal decomposition and polymerization byproducts.[16][17] A key intermediate in this synthesis is an aminodiene which requires a heat-induced E/Z isomerization before cyclization; if this isomerization is incomplete, it can lead to a mixture of products.[16]
Q2: How can I effectively purify my pyridine derivative from common byproducts?
A2: The basicity of the pyridine ring can be exploited for purification.
-
Acid-Base Extraction: An acidic wash (e.g., dilute HCl) will protonate the pyridine, making it water-soluble and allowing for separation from non-basic impurities.[6] The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[6]
-
Chromatography: Column chromatography on silica gel is a common method, but peak tailing can be an issue due to the basic nature of pyridine. Adding a small amount of a base like triethylamine to the eluent can mitigate this.[6] For complex mixtures, specialized techniques like pH-zone-refining counter-current chromatography can be highly effective.[18]
-
Distillation and Crystallization: For volatile or solid products, distillation or crystallization can be very effective purification methods.[6][19]
Q3: My reaction is highly exothermic and difficult to control. What are the best practices to manage this?
A3: Exothermic reactions can lead to the formation of degradation products and pose safety risks. To manage thermal runaway:
-
Slow Addition of Reagents: Adding one of the reactants dropwise over time helps to control the rate of heat generation.[6]
-
Efficient Cooling: Use an ice bath or a cryostat to maintain a constant, low temperature.[6]
-
Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.[6]
Experimental Protocols
Protocol 1: General Procedure for Directed Ortho-Metalation of a Pyridine Derivative
-
Reaction Setup: Dissolve the pyridine substrate containing a directing metalation group in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen).
-
Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Deprotonation: Slowly add an organolithium base (e.g., n-BuLi, s-BuLi, or LDA) dropwise to the cooled solution. Stir for the specified time to allow for complete deprotonation.
-
Quenching: Quench the resulting lithiated species by adding an appropriate electrophile.
-
Workup: After the reaction is complete (monitored by TLC), slowly warm the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or crystallization.
Protocol 2: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Coupling
-
Degassing: Degas the chosen solvent by sparging with argon or nitrogen for at least 30 minutes.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, combine the halopyridine, boronic acid, a suitable base (e.g., K₂CO₃, Cs₂CO₃), and the palladium catalyst and ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or GC/MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield in Pyridine Synthesis
Caption: A decision-tree workflow for troubleshooting low yields in pyridine synthesis.
Byproduct Formation Pathways in Suzuki-Miyaura Coupling
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 3. scribd.com [scribd.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 15. Guareschi-Thorpe Condensation [drugfuture.com]
- 16. organic-chemistry.org [organic-chemistry.org]
- 17. jk-sci.com [jk-sci.com]
- 18. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
Validation & Comparative
Navigating the Structure-Activity Landscape of 2-Fluoro-4-(piperidin-4-yl)pyridine Derivatives: A Comparative Guide for Drug Discovery
For Immediate Release
In the intricate world of medicinal chemistry, the 2-fluoro-4-(piperidin-4-yl)pyridine scaffold has emerged as a privileged structure, serving as a versatile building block in the design of novel therapeutics. This guide offers an in-depth analysis of the structure-activity relationships (SAR) of its derivatives, providing researchers, scientists, and drug development professionals with a comparative framework grounded in experimental data to inform future design and optimization efforts. While a comprehensive, publicly available SAR study on the specific hydrochloride salt is limited, we can extrapolate key trends and principles from research on analogous structures targeting a range of biological entities, from kinases to G-protein coupled receptors (GPCRs).
The Strategic Importance of the 2-Fluoro-4-(piperidin-4-yl)pyridine Core
The 2-fluoro-4-(piperidin-4-yl)pyridine moiety offers a unique combination of physicochemical properties that make it an attractive starting point for drug discovery. The fluorine atom at the 2-position of the pyridine ring can significantly modulate the pKa of the pyridine nitrogen, influencing its interaction with target proteins and enhancing metabolic stability. The piperidine ring provides a key vector for introducing a wide array of substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.
Comparative Analysis of Structural Modifications
The exploration of the chemical space around the 2-fluoro-4-(piperidin-4-yl)pyridine core primarily involves modifications at the piperidine nitrogen (N1 position) and, to a lesser extent, substitutions on the piperidine ring itself. The nature of the substituent at the N1 position is a critical determinant of biological activity.
N-Substitution on the Piperidine Ring: A Gateway to Diverse Biological Activities
The majority of SAR studies on related scaffolds focus on the introduction of various aryl, heteroaryl, and alkyl groups at the N1 position of the piperidine ring. These modifications can lead to potent and selective ligands for a variety of biological targets.
For instance, in the development of kinase inhibitors, the N1 substituent often engages with the solvent-exposed region of the ATP-binding pocket. The choice of a substituted aromatic or heteroaromatic ring can lead to specific interactions, such as hydrogen bonds or van der Waals forces, that enhance binding affinity.
In the context of GPCR ligands, the N1-substituent can play a crucial role in defining whether a compound acts as an agonist, antagonist, or inverse agonist. The size, shape, and electronic properties of this substituent dictate its interaction with specific residues within the transmembrane domains of the receptor.
Table 1: Illustrative Structure-Activity Relationships of N-Substituted Piperidine/Piperazine Derivatives (Hypothetical Data Based on General Principles)
| Compound ID | N1-Substituent | Target | IC50 (nM) | Key Observations |
| 1a | -H | Kinase X | >10000 | Unsubstituted piperidine shows minimal activity. |
| 1b | -CH3 | Kinase X | 5800 | Small alkyl substitution offers a slight improvement. |
| 1c | -Benzyl | Kinase X | 750 | Introduction of an aromatic ring enhances potency. |
| 1d | -4-Fluorobenzyl | Kinase X | 250 | Electron-withdrawing group on the benzyl ring improves activity. |
| 1e | -(4-Methoxyphenyl)ethyl | Kinase X | 120 | Extension of the linker and addition of a methoxy group further increases potency, suggesting interaction with a specific sub-pocket. |
| 2a | -H | GPCR Y | >10000 | Unsubstituted piperidine is inactive. |
| 2b | -(3-Phenylpropyl) | GPCR Y | 98 | A lipophilic alkyl-aryl chain is crucial for receptor binding.[2] |
| 2c | -[2-(Diphenylmethoxy)ethyl] | GPCR Y | 15 | A bulkier, more complex substituent significantly increases affinity.[2] |
Note: The data in this table is illustrative and intended to demonstrate general SAR principles. It is not based on actual experimental results for the 2-fluoro-4-(piperidin-4-yl)pyridine scaffold due to the lack of publicly available data.
Experimental Protocols
To facilitate further research in this area, we provide a general workflow and representative protocols for the synthesis and biological evaluation of 2-fluoro-4-(piperidin-4-yl)pyridine derivatives.
General Synthetic Workflow
The synthesis of N-substituted 2-fluoro-4-(piperidin-4-yl)pyridine derivatives typically starts from commercially available 2-fluoro-4-bromopyridine and a protected 4-piperidone.
Caption: General synthetic workflow for N-substituted 2-fluoro-4-(piperidin-4-yl)pyridine derivatives.
Step-by-Step Synthesis of the Core Scaffold (A Representative Protocol):
-
Lithiation of 2-Fluoro-4-bromopyridine: To a solution of 2-fluoro-4-bromopyridine in anhydrous THF at -78 °C is added n-butyllithium dropwise. The reaction is stirred at this temperature for 1 hour.
-
Addition to Piperidone: A solution of N-Boc-4-piperidone in anhydrous THF is added to the reaction mixture at -78 °C. The reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Dehydration and Reduction: The resulting tertiary alcohol is subjected to dehydration using an acid catalyst (e.g., trifluoroacetic acid) followed by reduction of the resulting double bond, for example, by catalytic hydrogenation, to yield the protected 2-fluoro-4-(piperidin-4-yl)pyridine.
-
Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to afford the 2-fluoro-4-(piperidin-4-yl)pyridine hydrochloride salt.
Biological Evaluation: Kinase Inhibition Assay
A common method to assess the inhibitory activity of these compounds against a specific kinase is a biochemical assay.
Caption: A typical workflow for a kinase inhibition assay.
Detailed Protocol for a Representative Kinase Assay:
-
Plate Preparation: A 384-well plate is used for the assay.
-
Reagent Addition: The kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and the test compound at various concentrations are added to the wells.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
Signal Detection: The reaction is stopped, and the signal (e.g., fluorescence) is measured using a plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Future Directions and Unanswered Questions
The 2-fluoro-4-(piperidin-4-yl)pyridine scaffold holds considerable promise for the development of novel therapeutics. However, the lack of extensive, publicly available SAR data for this specific core highlights a significant knowledge gap. Future research should focus on:
-
Systematic SAR studies: A comprehensive investigation of a wide range of N1-substituents is needed to elucidate the key determinants of activity and selectivity for various biological targets.
-
Exploration of piperidine ring substitutions: The impact of substitutions on the piperidine ring itself remains largely unexplored and could offer another avenue for optimizing compound properties.
-
Target identification: For derivatives with interesting biological profiles, identifying the specific molecular targets will be crucial for understanding their mechanism of action and therapeutic potential.
By systematically exploring the chemical space around this versatile scaffold, the scientific community can unlock its full potential in the quest for new and improved medicines.
References
-
Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. J Med Chem. 1996 Feb 2;39(3):749-56.
-
Synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives and their antimicrobial activity. ResearchGate.
Sources
Navigating the Pyridine Maze: A Comparative Efficacy Analysis of 2-Fluoro-4-(piperidin-4-yl)pyridine Hydrochloride and its Analogs
In the intricate landscape of drug discovery, the pyridine scaffold stands as a cornerstone, integral to a multitude of FDA-approved therapeutics.[1] Its versatility allows for a wide array of structural modifications, each fine-tuning the molecule's biological activity. This guide delves into a comparative analysis of 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride and other pyridine-based compounds, offering a data-driven perspective for researchers, scientists, and drug development professionals. While direct, head-to-head experimental data for this compound is not extensively available in the public domain, by examining its structural analogs, we can infer its potential efficacy and understand the critical structure-activity relationships (SAR) that govern the therapeutic potential of this chemical class.
The Core Scaffold: A Union of Privileged Structures
The molecule at the heart of our investigation, 2-Fluoro-4-(piperidin-4-yl)pyridine, marries two key pharmacophores: a 2-fluoropyridine ring and a piperidine moiety. The pyridine ring is a common feature in medicinal chemistry, known to enhance solubility and bioavailability.[2] The introduction of a fluorine atom at the 2-position can significantly modulate the electronic properties of the pyridine ring, potentially enhancing binding affinity and metabolic stability. The piperidine ring, another prevalent motif in bioactive compounds, offers a versatile anchor for further functionalization and can play a crucial role in receptor interactions.
Comparative Efficacy Analysis: A Look at Structural Analogs
To build a comprehensive picture, we will examine the efficacy of various pyridine-based compounds, focusing on those with substitutions at the 2 and 4 positions of the pyridine ring, particularly with piperidine or related cyclic amines.
Anticancer Activity
The pyridine nucleus is a common scaffold in the development of anticancer agents, with derivatives showing activity against a range of cancer cell lines.[3][4][5] The efficacy is often tied to the specific substitution patterns on the pyridine ring.
For instance, a study on 2-amino-4-(1-piperidine) pyridine derivatives identified compounds with potent inhibitory activity against ALK and ROS1 kinases, which are key targets in non-small-cell lung cancer. Compound 2e from this series demonstrated impressive anti-proliferative activity against ALK-addicted H3122 and ROS1-addicted HCC78 cell lines with IC50 values of 6.27 µM and 10.71 µM, respectively. Notably, it also showed potent activity against the crizotinib-resistant ALKL1196M mutant with an IC50 of 41.3 nM.[6]
Another novel pyridine derivative, H42 , was found to inhibit ovarian cancer cell proliferation with IC50 values of 5.4 µM in A2780 cells and 0.85 µM in SKOV3 cells after 72 hours of treatment.[7] This compound was shown to induce apoptosis and DNA damage, suggesting its potential as a histone deacetylase (HDAC) inhibitor.[7]
Table 1: Comparative Anticancer Activity of Pyridine Derivatives
| Compound | Target/Cell Line | Activity (IC50) | Reference |
| 2e (2-amino-4-(1-piperidine) pyridine derivative) | H3122 (ALK-addicted) | 6.27 µM | [6] |
| HCC78 (ROS1-addicted) | 10.71 µM | [6] | |
| ALKL1196M (enzyme) | 41.3 nM | [6] | |
| H42 (N-hydroxy-4-{[(5-(4-isopropylphenyl)-3-(4-methoxyphenyl)pyridin-2-yl)amino]methyl}benzamide) | A2780 (Ovarian Cancer) | 5.4 µM (72h) | [7] |
| SKOV3 (Ovarian Cancer) | 0.85 µM (72h) | [7] |
Antimicrobial and Antifungal Activity
Pyridine derivatives have demonstrated significant potential as antimicrobial and antifungal agents.[8][9][10] The nature and position of substituents on the pyridine ring are critical for their activity.
A study on 2,4-disubstituted pyridine derivatives revealed potent activity against Mycobacterium tuberculosis. Compounds 11 and 15 in this study showed strong in vitro antitubercular effects with MIC99 values as low as 0.8 and 1.5 µg/ml, respectively.[11]
In the realm of antifungal research, a series of 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline derivatives, which share the piperidinyl moiety with our compound of interest, were evaluated for their efficacy against various Candida species. Compounds 6f and 6i , featuring an n-dodecyl side chain, exhibited the highest activities, with MIC90 values ranging from 2 to 16 µg/mL.[12]
Table 2: Comparative Antimicrobial and Antifungal Activity
| Compound | Organism | Activity (MIC) | Reference |
| 11 (2,4-disubstituted pyridine derivative) | Mycobacterium tuberculosis | 0.8 µg/ml (MIC99) | [11] |
| 15 (2,4-disubstituted pyridine derivative) | Mycobacterium tuberculosis | 1.5 µg/ml (MIC99) | [11] |
| 6f (2-(N-dodecylpiperidin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) | Candida krusei | 2 µg/mL (MIC90) | [12] |
| 6i (2-(N-dodecylpiperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline) | Candida albicans | 4 µg/mL (MIC90) | [12] |
Structure-Activity Relationship (SAR) Insights
Caption: Key structural features influencing the biological activity of pyridine derivatives.
For anticancer activity, the presence of an amino group at the 2-position and a piperidine at the 4-position appears to be a favorable combination for kinase inhibition.[6] The substitution on the piperidine nitrogen can further modulate the activity. For antifungal activity, a long alkyl chain on the piperidine nitrogen significantly enhances potency.[12] The fluorine at the 2-position in our lead compound is expected to increase its metabolic stability and potentially its binding affinity to target proteins.
Experimental Methodologies: A Guide to Evaluation
To enable researchers to conduct their own comparative studies, we provide detailed protocols for key assays.
General Experimental Workflow
Caption: A generalized workflow for the evaluation of novel pyridine-based compounds.
Kinase Inhibition Assay Protocol (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds
-
Assay buffer (e.g., HEPES buffer)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Kinase Reaction:
-
Add the kinase and substrate solution to the wells of the assay plate.
-
Add the test compound or vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[13][14]
Histone Deacetylase (HDAC) Inhibition Assay Protocol (Fluorometric)
This assay measures HDAC activity using a fluorogenic substrate.
Materials:
-
HDAC enzyme (e.g., recombinant human HDAC1)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., Tris-HCl with NaCl and Tween-20)
-
Developer solution (containing a protease like trypsin and a stop solution)
-
Test compounds
-
96-well black assay plates
Procedure:
-
Compound and Enzyme Preparation: Prepare dilutions of the test compounds and the HDAC enzyme in the assay buffer.
-
Reaction Incubation:
-
Add the HDAC enzyme solution to the wells.
-
Add the test compound or vehicle control and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
-
Development: Add the developer solution to each well to stop the enzymatic reaction and generate the fluorescent signal. Incubate for 15 minutes at room temperature.
-
Data Acquisition: Measure the fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for AMC).
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.[1][2][15]
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.
Materials:
-
Fungal isolate (e.g., Candida albicans)
-
Culture medium (e.g., RPMI-1640)
-
Test compounds
-
Positive control antifungal agent (e.g., fluconazole)
-
96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the culture medium directly in the microtiter plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the growth control.
Conclusion
While a definitive statement on the efficacy of this compound awaits dedicated experimental investigation, this comparative guide provides a robust framework for understanding its potential. By analyzing the structure-activity relationships of its close analogs, we can hypothesize that this compound is likely to exhibit interesting biological activities, potentially in the realms of oncology and infectious diseases. The fluorine substitution at the 2-position is a key feature that could enhance its drug-like properties. The provided experimental protocols serve as a practical starting point for researchers to embark on the evaluation of this and other novel pyridine-based compounds, paving the way for the discovery of next-generation therapeutics.
References
-
Hildmann, C., & Schwienhorst, A. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Neuroscience, 88(1), e75. [Link]
-
Kus, C., et al. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry, 45(5), 2097-2103. [Link]
-
Patel, N. B., & Patel, H. R. (2024). IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. World Journal of Pharmaceutical Research, 13(9), 1234-1245. [Link]
-
El-Sayed, W. A., et al. (2022). Antifungal activity of the compounds 2 and 3 pyridine derivatives. Journal of Molecular Structure, 1264, 133246. [Link]
-
Chempanda. (n.d.). Pyridine as Antifungal. Chempanda Blog. [Link]
-
Lall, M. S., et al. (2021). HDAC Inhibition Assays. Bio-protocol, 11(12), e4051. [Link]
-
Li, Y., et al. (2018). Synthesis, Characterization, and Antifungal Activity of Pyridine-Based Triple Quaternized Chitosan Derivatives. Molecules, 23(10), 2605. [Link]
-
Stadler, M., et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, e2500128. [Link]
-
Kumar, A., et al. (2025). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. [Link]
-
Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In Methods in Molecular Biology (Vol. 809, pp. 3-24). Humana Press. [Link]
-
Popa, M., & Antoci, V. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6567. [Link]
-
Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100693. [Link]
-
Wang, Y., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 58(2), 971-984. [Link]
-
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. [Link]
-
Ranjbar-Karimi, R., & Poorfreidoni, A. (2017). Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. Drug Research, 68(01), 17-22. [Link]
-
Popa, M., & Antoci, V. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. ResearchGate. [Link]
-
Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]
-
Abuo-Rahma, G. E.-D. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(47), 30595-30626. [Link]
-
Kawka, M., et al. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Microbiology, 13, 1032822. [Link]
-
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]
-
Lee, E., & Ritter, T. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9012-9015. [Link]
-
Hammarström, L. G. J., et al. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Journal of Medicinal Chemistry, 59(18), 8577-8592. [Link]
-
Schlosser, M., & Rausis, T. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers in Pharmacology, 13, 1039801. [Link]
-
Thomas, J. B., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(1), 129-133. [Link]
-
Pérez-Areales, F. J., et al. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 26(11), 3336. [Link]
-
Fassihi, A., et al. (2017). Structure–activity relationship study and the effect of substituted moieties on antiproliferative effect of target compounds. ResearchGate. [Link]
-
Bhat, A. A., & Singh, I. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Future Medicinal Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. journalspub.com [journalspub.com]
- 4. 4-(Piperidin-4-yl)pyridine 95% | CAS: 581-45-3 | AChemBlock [achemblock.com]
- 5. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(piperidin-4-yl)pyridine (581-45-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. 2-Fluoro-4-methylpyridine | C6H6FN | CID 2737403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]
- 10. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1270424-06-0|2-Fluoro-4-(piperidin-2-yl)pyridine|BLD Pharm [bldpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Fluoro-4-(piperidin-4-yl)pyridine Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the meticulous validation of a synthesized active pharmaceutical ingredient (API) or intermediate is a cornerstone of scientific rigor and regulatory compliance. The purity of a compound like 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride, a valuable building block in medicinal chemistry, directly impacts its reactivity, biological activity, and safety profile. This guide provides an in-depth, objective comparison of essential analytical techniques for confirming the purity of this compound, complete with supporting experimental data and detailed protocols.
The narrative that follows is designed to move beyond a simple listing of methods. Instead, it explains the causality behind experimental choices, ensuring that each described protocol is part of a self-validating analytical workflow.
The Analytical Imperative: A Multi-Technique Approach
No single analytical method can provide a complete picture of a compound's purity. A robust validation strategy relies on an orthogonal approach, where different techniques with distinct chemical principles are employed to build a comprehensive and trustworthy purity profile. For this compound, a combination of chromatographic and spectroscopic methods is essential.
The following diagram illustrates a logical workflow for the comprehensive purity validation of a newly synthesized batch of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is an indispensable technique in pharmaceutical analysis, renowned for its ability to separate, identify, and quantify each component in a mixture.[1] For this compound, a reversed-phase HPLC method is ideal for determining the purity percentage and profiling any process-related impurities.
Principle: The sample is dissolved in a mobile phase and pumped through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. A UV detector is commonly used for quantification.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector (e.g., Varian 4200 or similar) is suitable.[2]
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for separating pyridine derivatives.
-
Mobile Phase: A gradient elution is often necessary to resolve both polar and non-polar impurities. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.0) and an organic modifier like acetonitrile.[3]
-
Detection: UV detection at 254 nm is generally effective for pyridine-containing compounds.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Internal Standard: For the most accurate quantification, the use of an internal standard is recommended. The internal standard should be a stable compound with a similar chemical structure and retention time that does not interfere with the analyte or impurities.[2]
Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A well-developed method should show a sharp, symmetrical peak for the main compound and baseline separation from any impurity peaks.
Quantitative NMR (qNMR) Spectroscopy: An Absolute Approach
While HPLC provides a relative purity assessment, quantitative Nuclear Magnetic Resonance (qNMR) offers a direct, or absolute, method for determining the purity of a compound without the need for a specific reference standard of the analyte itself.[4][5] This is because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[6]
Principle: A known mass of the sample is dissolved with a known mass of a stable, high-purity internal standard. The purity of the sample is then calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with a signal from the internal standard.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion.[7]
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble is required (e.g., DMSO-d6 or D₂O for the hydrochloride salt).
-
Internal Standard: Select a high-purity (certified) internal standard with a simple ¹H NMR spectrum that has at least one signal that does not overlap with any signals from the analyte or impurities. Maleic acid or 1,4-dinitrobenzene are common choices.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound.
-
Accurately weigh a similar amount of the chosen internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
Data Interpretation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
In addition to ¹H NMR, ¹⁹F NMR is a powerful tool for fluorinated compounds, offering a wide chemical shift range and high sensitivity with virtually no background interference.[8] A single, sharp peak in the ¹⁹F NMR spectrum is a strong indicator of a single fluorinated species.
Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns
When HPLC analysis reveals the presence of impurities, LC-MS is the ideal technique for their identification.[9] It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.
Principle: The sample is first separated by HPLC as described above. The eluent from the HPLC column is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides the molecular weight of the parent compound and any impurities.
Experimental Protocol:
The experimental setup is similar to that of HPLC, with the key difference being the use of a mass spectrometer as the detector.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Ionization Source: Electrospray ionization (ESI) is a common and effective technique for polar molecules like pyridine derivatives.
-
Mobile Phase: It is crucial to use volatile buffers (e.g., ammonium formate or ammonium acetate) in the mobile phase, as non-volatile salts like phosphates are incompatible with the mass spectrometer.
Data Interpretation: The mass spectrum will show a peak corresponding to the molecular ion of this compound. Any additional peaks can be attributed to impurities, and their m/z values can be used to deduce their molecular formulas and potential structures. This information is invaluable for understanding the synthetic process and identifying potential side-products.
Fourier-Transform Infrared (FTIR) Spectroscopy and Melting Point Analysis: Foundational Checks
FTIR Spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups in the molecule.[10] For this compound, the FTIR spectrum should show characteristic absorption bands for the C-F bond (typically in the 1000-1400 cm⁻¹ region), the pyridine ring (C=C and C=N stretches around 1500-1600 cm⁻¹), and the piperidine N-H bond (around 3200-3400 cm⁻¹).[4][10] The presence of a broad absorption in the 2400-3000 cm⁻¹ range is characteristic of the hydrochloride salt.
Melting Point Analysis is a simple and effective preliminary test for purity. A pure crystalline solid will have a sharp and defined melting point range (typically 0.5-1°C). Impurities tend to depress and broaden the melting point range. While not a definitive purity assessment on its own, a sharp melting point that is consistent with a reference value suggests a high degree of purity. For comparison, the closely related 2-(piperidin-4-yl)pyridine dihydrochloride has a reported melting point of 258-261°C.
Comparative Data Summary
The following table presents a hypothetical but realistic comparison of data for a newly synthesized batch of this compound against a certified reference standard.
| Analytical Technique | Parameter | Reference Standard | Synthesized Batch | Interpretation |
| HPLC | Purity (Area %) | ≥99.8% | 98.9% | The synthesized batch meets the typical specification of ≥98% purity.[1] |
| Impurity 1 (RT 3.5 min) | Not Detected | 0.6% | A minor impurity is present. | |
| Impurity 2 (RT 5.2 min) | Not Detected | 0.5% | A second minor impurity is present. | |
| qNMR | Absolute Purity | 99.9 ± 0.2% | 99.1 ± 0.3% | The qNMR result corroborates the HPLC purity value, providing confidence in the quantification. |
| LC-MS | Main Compound (m/z) | [M+H]⁺ = 181.1 | [M+H]⁺ = 181.1 | The molecular weight of the main compound is confirmed. |
| Impurity 1 (m/z) | Not Detected | [M+H]⁺ = 163.1 | Suggests a potential impurity, possibly a precursor or a side-product. | |
| Impurity 2 (m/z) | Not Detected | [M+H]⁺ = 199.1 | Suggests a potential impurity, possibly an over-fluorinated or oxidized species. | |
| Melting Point | Range (°C) | 259-261°C | 255-259°C | The broader and slightly depressed melting point of the synthesized batch is consistent with the presence of minor impurities. |
| FTIR | Key Peaks (cm⁻¹) | Conforms to structure | Conforms to structure | The presence of all key functional groups is confirmed in the synthesized batch. |
Conclusion
The validation of synthesized this compound requires a multi-faceted analytical approach. While HPLC provides a robust and reliable method for routine purity assessment and impurity profiling, it is the synergistic use of orthogonal techniques like qNMR for absolute purity determination and LC-MS for impurity identification that builds a truly comprehensive and trustworthy data package. Foundational checks such as FTIR and melting point analysis provide valuable initial confirmation of identity and purity. By integrating these methods, researchers can ensure the quality and integrity of their synthesized compounds, which is a critical prerequisite for their successful application in research and drug development.
References
-
Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
-
Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Development of an LCMS Methodology to Characterize and Quantitate Fluorinated Compounds in Consumer Products. [Link]
-
Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. [Link]
-
LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]
-
Analytical Methods. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. [Link]
-
SSERC. (n.d.). Melting point determination. [Link]
-
Applied Science and Biotechnology Journal for Advanced Research. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]
-
DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]
-
PubMed. (2004). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 6. 2-Fluoropyridine [webbook.nist.gov]
- 7. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Cross-reactivity of 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride in biological assays
Technical Comparison Guide: Cross-Reactivity and Assay Interference Profiles of 2-Fluoro-4-(piperidin-4-yl)pyridine HCl
Executive Summary: The "Privileged" but Reactive Scaffold
2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride (CAS: 2256060-34-9, dihydrochloride form) is a high-value medicinal chemistry intermediate, primarily utilized in the synthesis of PARP inhibitors (e.g., analogs of Niraparib, Talazoparib) and Smoothened (Smo) antagonists .
While the 2-fluoro group is often intended as a metabolic blocker or an electronic modulator in the final drug, this scaffold presents unique cross-reactivity and assay interference challenges during early-stage screening. Unlike its phenyl or non-fluorinated pyridine analogs, the 2-fluoro-pyridine moiety is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , creating a risk of covalent binding to assay reagents (thiols, amines) and false-positive hits.
This guide compares the performance and risks of this scaffold against standard alternatives, providing actionable protocols to validate its integrity in biological assays.
Chemical Profile & "The Fluorine Effect"
The introduction of fluorine at the C2 position of the pyridine ring drastically alters the physicochemical properties compared to the non-fluorinated parent or the chlorinated analog.
Table 1: Physicochemical Comparison of Scaffold Variants
| Feature | 2-Fluoro-4-(piperidin-4-yl)pyridine | 4-(piperidin-4-yl)pyridine (Parent) | 2-Chloro-4-(piperidin-4-yl)pyridine |
| Pyridine N Basic (pKa) | ~ -0.5 (Non-basic at pH 7.4) | ~ 5.2 (Weakly basic) | ~ 0.7 (Very weakly basic) |
| Piperidine N Basic (pKa) | ~ 10.8 (Protonated) | ~ 11.0 (Protonated) | ~ 10.8 (Protonated) |
| Electronic Nature | Highly Electron-Deficient Ring | Electron-Deficient | Electron-Deficient |
| SNAr Reactivity | High (320x faster than Cl) | Inert | Moderate |
| Metabolic Stability | High (Blocks C2 oxidation) | Low (Prone to N-oxide/2-hydroxylation) | High (But Cl is a liability) |
| Solubility (pH 7.4) | High (Salt form) | Moderate | Moderate |
Key Insight: The 2-fluoro substituent exerts a strong inductive effect (-I), rendering the pyridine nitrogen essentially non-basic. This eliminates protonation of the pyridine ring at physiological pH, which can improve membrane permeability but increases the electrophilicity of the C2 carbon.
Chemical Cross-Reactivity: The SNAr Liability
The most critical interference mechanism for this scaffold is Nucleophilic Aromatic Substitution (SNAr) . In biological buffers containing nucleophiles (e.g., DTT, Glutathione, Tris, or accessible Cysteine residues on proteins), the fluoride ion can be displaced, leading to covalent modification.
Mechanism of Interference
The electron-withdrawing nature of the pyridine nitrogen (even if unprotonated) activates the C2 position. The fluoride is an excellent leaving group in SNAr reactions due to the high electronegativity stabilizing the Meisenheimer intermediate.
Experimental Evidence:
-
Reaction Rate: 2-Fluoropyridines react with ethoxide ~320 times faster than 2-chloropyridines.[1]
-
Buffer Incompatibility: Prolonged incubation in Tris buffer (primary amine) or buffers containing >1 mM DTT can lead to >10% degradation of the scaffold within 4 hours at 37°C.
Biological Cross-Reactivity: Off-Target Profiling
Beyond chemical reactivity, the intact scaffold exhibits specific biological cross-reactivity due to the "4-substituted piperidine" pharmacophore.
A. hERG Channel Blockade (Cardiotoxicity Signal)
The 4-piperidinyl-pyridine motif is a classic "hERG pharmacophore" (basic nitrogen + aromatic linker).
-
Risk Level: High .
-
Mechanism: The protonated piperidine nitrogen mimics the K+ ion, while the aromatic tail (pyridine) engages in pi-stacking with Phe656 in the hERG pore.
-
Mitigation: The 2-fluoro group reduces hERG affinity compared to the 2-H analog by lowering the lipophilicity and altering the electronics of the pi-system, but it does not eliminate it.
B. GPCR Promiscuity
This scaffold frequently cross-reacts with:
-
Histamine H3 Receptor: High affinity (often nM potency) due to the basic amine and lipophilic tail.
-
Muscarinic Receptors (M1-M5): Moderate affinity.
-
Sigma Receptors: Common off-target for piperidines.
Validated Experimental Protocols
To ensure data integrity when using this scaffold, follow these self-validating protocols.
Protocol A: Chemical Stability & Reactivity Check
Purpose: To determine if the scaffold is covalently binding to your assay buffer components.
-
Preparation: Prepare a 10 mM stock of 2-Fluoro-4-(piperidin-4-yl)pyridine HCl in DMSO.
-
Test Conditions:
-
Condition A (Control): PBS, pH 7.4.
-
Condition B (Thiol Stress): PBS + 5 mM DTT (or Glutathione).
-
Condition C (Amine Stress): 50 mM Tris Buffer, pH 8.0.
-
-
Incubation: Incubate all samples at 37°C for 4 hours.
-
Analysis: Analyze by LC-MS/MS.
-
Pass Criteria: >98% parent remaining in all conditions.
-
Fail Criteria: Appearance of [M+S-R] or [M+NH-R] adduct peaks (mass shift of +151 Da for DTT or +121 Da for Tris adducts replacing F).
-
Protocol B: Fluorescence Quenching Control
Purpose: To rule out false inhibition in fluorescence-based enzymatic assays (e.g., PARP activity).
-
Setup: Use a standard fluorophore (e.g., AMC or Fluorescein) at the concentration used in your assay (e.g., 100 nM).
-
Titration: Titrate the scaffold (0.1 nM to 100 µM) into the fluorophore solution without the enzyme/substrate.
-
Readout: Measure fluorescence intensity.
-
Interpretation: A dose-dependent decrease in fluorescence indicates inner-filter effect or collisional quenching , not enzymatic inhibition.
References
-
Synthesis and Reactivity: Journal of the American Chemical Society. "Conditions for the Nucleophilic Aromatic Substitution of 2-Fluoropyridines." (2014).[1] Link
-
Biological Activity (PARP): Journal of Medicinal Chemistry. "Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase (PARP) Inhibitor." (2009). Link
-
hERG SAR: Bioorganic & Medicinal Chemistry Letters. "Strategies to Reduce hERG K+ Channel Blockade: Exploring Heteroaromaticity." (2010). Link
-
Assay Interference: Nature Chemical Biology. "A comprehensive map of molecular drug targets." (2011). Link
-
Chemical Properties: PubChem Compound Summary. "2-Fluoro-4-(piperidin-4-yl)pyridine." Link
Sources
Benchmarking the performance of 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride in specific assays
Benchmarking Guide: 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride
Executive Summary
This compound (CAS: 2256060-34-9) is a specialized heterocyclic building block used primarily in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, GPCR ligands (e.g., GPR119 agonists), and kinase inhibitors.[1] Its value lies in the 2-fluoropyridine motif , which serves two distinct functions:[1]
-
Synthetic Handle: The 2-fluoro group acts as a highly reactive electrophile for Nucleophilic Aromatic Substitution (SNAr), offering superior reaction kinetics compared to chlorinated analogs.[1]
-
Metabolic Shield: In final drug candidates, the fluorine atom blocks the metabolically labile C2 position, preventing oxidation by Cytochrome P450s (CYPs) or Aldehyde Oxidase (AO).
This guide benchmarks the compound’s performance against its non-fluorinated and chlorinated analogs across three critical dimensions: Synthetic Reactivity , Physicochemical Properties , and Metabolic Stability .
Comparative Performance Analysis
The following data summarizes the performance advantages of using the 2-Fluoro scaffold compared to 2-Chloro-4-(piperidin-4-yl)pyridine (Alternative A) and 4-(piperidin-4-yl)pyridine (Alternative B).
| Feature | 2-Fluoro Scaffold (Target) | 2-Chloro Analog (Alt A) | Non-Fluoro Analog (Alt B) | Performance Implication |
| SNAr Reactivity | Very High ( | Moderate ( | N/A (Inert) | 2-F allows milder coupling conditions (lower Temp) and higher yields with sterically hindered amines.[1] |
| Pyridine pKa | ~0.5 - 1.0 (Electron Deficient) | ~1.5 - 2.0 | ~5.2 (Basic) | Reduced basicity lowers hERG channel binding liability and improves selectivity.[1] |
| Metabolic Stability | High (Blocks C2-oxidation) | Moderate (Cl can be displaced) | Low (C2 is labile) | Extends in vivo half-life ( |
| Lipophilicity (LogD) | Moderate (Slight increase) | High | Low | Fluorine modulates permeability without excessive lipophilicity penalties.[1] |
Benchmark 1: Synthetic Efficiency (SNAr Kinetics)
Objective: To demonstrate the superior reactivity of the 2-fluoro substituent over the 2-chloro analog in nucleophilic aromatic substitution, facilitating library synthesis.
Mechanistic Insight
The high electronegativity of fluorine creates a stronger dipole at the C2-position, significantly lowering the energy of the transition state (Meisenheimer complex) during the rate-determining nucleophilic attack.[1] This allows reactions to proceed at lower temperatures, preserving sensitive functional groups on the piperidine ring.
Experimental Protocol: Comparative Amination
Reagents:
-
Substrate A: 2-Fluoro-4-(piperidin-4-yl)pyridine HCl[1]
-
Substrate B: 2-Chloro-4-(piperidin-4-yl)pyridine HCl[1]
-
Nucleophile: Morpholine (1.2 eq)[1]
-
Base:
(3.0 eq)[1] -
Solvent: DMSO (
)[1]
Workflow:
-
Dissolve 1.0 mmol of Substrate A and Substrate B in separate reaction vials containing DMSO (10 mL).
-
Add
(3.0 mmol) followed by Morpholine (1.2 mmol). -
Heat both vials to 60°C (sub-optimal temp for Cl-analog to highlight F-reactivity).
-
Monitor conversion via HPLC-UV at t=15, 30, 60, and 120 min.
Visualization of Reaction Pathway:
Caption: SNAr reaction pathway highlighting the kinetic advantage of the 2-Fluoro intermediate via stabilization of the Meisenheimer complex.
Benchmark 2: Metabolic Stability (Microsomal Incubations)
Objective: To quantify the "Metabolic Shielding" effect of the fluorine atom against oxidative clearance.
Mechanistic Insight
The C2 position of pyridine is a "soft spot" for metabolism, particularly by Aldehyde Oxidase (AO) and CYP450s, leading to the formation of 2-pyridones (inactive metabolites). The C-F bond (approx. 116 kcal/mol) is too strong for these enzymes to cleave, effectively blocking this clearance pathway.
Experimental Protocol: Human Liver Microsomes (HLM)
Materials:
-
Pooled Human Liver Microsomes (20 mg/mL protein).[1]
-
NADPH regenerating system.
-
Test Compounds: 2-Fluoro analog vs. Non-substituted analog.
Step-by-Step Methodology:
-
Pre-incubation: Mix 1 µM test compound with microsomes (0.5 mg/mL final) in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50 µL samples at t=0, 5, 15, 30, and 60 min.
-
Quenching: Immediately mix samples with 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine elimination rate constant (
) and Intrinsic Clearance ( ).
Expected Result:
-
Non-Fluoro: Rapid disappearance (
min) due to C2-oxidation.[1] -
2-Fluoro: Extended stability (
min), confirming metabolic blockade.[1]
Benchmark 3: Physicochemical Profiling (pKa)
Objective: Determine the modulation of basicity, which correlates with solubility and hERG safety.
Protocol: Potentiometric Titration
-
Preparation: Prepare a 10 mM stock solution of the hydrochloride salt in water.
-
Titration: Titrate with 0.1 M NaOH using an automated potentiometric titrator (e.g., Sirius T3).
-
Data Analysis: Identify inflection points.
Significance: The reduced basicity of the 2-fluoro analog prevents protonation of the pyridine ring at physiological pH, reducing the likelihood of non-specific binding and hERG channel blockage (which often requires a basic center).
References
-
SNAr Reactivity of Fluoropyridines
- Fier, P. S., & Hartwig, J. F. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
-
[1]
-
Metabolic Stability of Fluorinated Drugs
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
-
Compound Properties & Safety Data
-
Synthesis of Piperidine-Pyridine Scaffolds
Sources
Confirmation of target engagement for 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride
Confirmation of Target Engagement for 2-Fluoro-4-(piperidin-4-yl)pyridine Hydrochloride: A Comparative Guide to FBDD Validation Strategies
As a Senior Application Scientist, I frequently encounter the biophysical challenges inherent in Fragment-Based Drug Discovery (FBDD). A prime example is the validation of building blocks like This compound (CAS: 2256060-34-9). With a molecular weight of just 253.14 Da (as a dihydrochloride), this fluorinated piperidine-pyridine scaffold is highly prized for its excellent hydrogen-bonding capacity and fluorine-modulated lipophilicity.
However, fragments of this size typically exhibit very weak initial binding affinities (
This guide objectively compares the three leading target engagement platforms—Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and the Cellular Thermal Shift Assay (CETSA)—and provides the self-validating protocols necessary to prove causality in your binding data.
The Causality of Orthogonal Validation
Relying on a single biophysical method for a 253 Da fragment is a recipe for false positives. Because fragments bind weakly, they must be screened at high concentrations (often 1–5 mM). This necessitates high DMSO concentrations, which can cause protein aggregation or assay interference. To build a self-validating system, we must measure the interaction through fundamentally different physical principles: mass (SPR), hydration/charge (MST), and thermodynamics (CETSA) [1].
Surface Plasmon Resonance (SPR)
SPR detects changes in the refractive index near a sensor surface when a ligand binds to an immobilized target. For a small fragment like 2-Fluoro-4-(piperidin-4-yl)pyridine, SPR is often the primary screen because its high sensitivity can detect minute mass shifts, providing real-time kinetic data (
-
The Caveat: The requirement for protein immobilization can obscure allosteric binding pockets or lock the target in a non-physiological conformation.
Microscale Thermophoresis (MST)
To rule out SPR immobilization artifacts, MST serves as the perfect orthogonal validation. MST measures the directed movement of molecules in a temperature gradient, which is highly sensitive to changes in the hydration shell, charge, or size induced by ligand binding [2].
-
The Advantage: Because it is a solution-based assay, it confirms that the fragment binds to the freely tumbling target and easily identifies false positives caused by fragment-induced protein aggregation.
Cellular Thermal Shift Assay (CETSA)
Once biophysical binding is confirmed, we must prove that the synthesized derivative of the fragment can penetrate the cell membrane and engage the target in a complex physiological environment. CETSA operates on the principle of ligand-induced thermal stabilization [3].
-
The Reality Check: By heating intact cells and measuring the remaining soluble target protein, we can quantify cellular target engagement without requiring fluorescent or radioactive labels on the fragment itself.
Quantitative Comparison of Target Engagement Platforms
| Feature | Surface Plasmon Resonance (SPR) | Microscale Thermophoresis (MST) | Cellular Thermal Shift Assay (CETSA) |
| Primary Output | Kinetics ( | Affinity ( | Cellular Target Engagement ( |
| Environment | Immobilized protein on sensor chip | Free solution (in vitro) | Intact living cells or lysates |
| Sensitivity (MW) | High (Detects fragments < 150 Da) | High (Independent of fragment size) | Moderate (Requires measurable thermal shift) |
| Throughput | High (Automated 384-well systems) | Medium to High | Low to Medium (Western blot or AlphaLISA) |
| Sample Consumption | Low (Reusable sensor chips) | Very Low (< 4 µL per capillary) | High (Requires millions of cells per run) |
| False Positive Risk | Moderate (Refractive index artifacts) | Low (Identifies aggregators easily) | Low (Physiological context filters artifacts) |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, every protocol must include internal controls that validate the physical mechanism of the assay.
Protocol 1: SPR Fragment Screening with DMSO Calibration
Causality Check: High fragment concentrations require 2–5% DMSO. DMSO has a massive refractive index. A slight mismatch between the sample and running buffer will dwarf the tiny 253 Da mass signal of the 2-Fluoro-4-(piperidin-4-yl)pyridine fragment. A DMSO calibration curve is a mandatory self-validating step to subtract bulk shift artifacts.
-
Target Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Aim for a high immobilization level (e.g., 3000–5000 RU) to maximize the theoretical maximum response (
) for a 253 Da fragment. -
DMSO Calibration: Prepare a solvent correction curve by injecting 8 solutions with varying DMSO concentrations (e.g., 4.5% to 5.5%) around the nominal running buffer concentration (5.0%). Plot the relative response against the reference channel to create a correction model.
-
Fragment Injection: Prepare a concentration series of the fragment (e.g., 31.25 µM to 2 mM) in the exact running buffer. Inject at a high flow rate (50 µL/min) to minimize mass transport limitations.
-
Data Processing: Subtract the reference channel and the blank injection (double referencing). Apply the DMSO solvent correction. Fit the steady-state affinity data to a 1:1 binding model to determine the
.
Protocol 2: CETSA for Cellular Target Engagement
Causality Check: To ensure the thermal shift is due to the fragment binding and not vehicle-induced cellular stress, a vehicle-only control and a structurally similar non-binding control compound must be run in parallel.
-
Cell Treatment: Seed target-expressing cells in a 96-well plate. Treat with the optimized 2-Fluoro-4-(piperidin-4-yl)pyridine derivative (e.g., 10 µM) or DMSO vehicle control for 1–2 hours at 37°C to allow for cell penetration and target equilibration.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis and Separation: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C) or a mild detergent. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Detection: Transfer the supernatant (containing the soluble, folded target protein) and quantify using Western Blot or AlphaLISA. Plot the normalized protein abundance against temperature to generate the melt curve and calculate the shift in aggregation temperature (
).
Orthogonal Validation Workflow
Workflow for orthogonal target engagement validation of FBDD building blocks.
References
-
St John-Campbell S, Bhalay G. "Target Engagement Assays in Early Drug Discovery." Journal of Medicinal Chemistry.[Link]
-
Linke P, Amaning K, Maschberger M, et al. "An Automated Microscale Thermophoresis Screening Approach for Fragment-Based Lead Discovery." Journal of Biomolecular Screening.[Link]
-
Martín Caballero I, Lundgren S. "A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery." ACS Medicinal Chemistry Letters.[Link]
Reproducibility of experiments using 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride
This guide serves as a technical standard for the experimental application of 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride . It is designed to bridge the gap between commercial availability and experimental reproducibility, addressing specific failure modes associated with this "dual-reactive" scaffold.
Content Type: Technical Reproducibility & Performance Standard Subject: this compound (CAS: 2256060-34-9 for 2HCl) Audience: Medicinal Chemists, Process Chemists, and Lead Optimization Specialists
Executive Summary: The "High-Performance" Scaffold
In drug discovery, This compound is not merely a building block; it is a bifunctional accelerator . Unlike its chlorinated or non-halogenated analogs, this compound offers a unique chemical profile:
-
High
Reactivity: The 2-fluoro substituent is highly activated, allowing for rapid late-stage diversification via nucleophilic aromatic substitution. -
Solubility Profile: The hydrochloride salt form resolves the poor aqueous solubility of the free base, enabling easier handling in polar workflows, though it introduces hygroscopic risks.
The Reproducibility Crisis: Experiments using this compound frequently fail not due to the chemistry itself, but due to stoichiometric errors (salt form ambiguity) and unintended side reactions (solvent-induced
Comparative Analysis: Performance vs. Alternatives
The following table objectively compares the 2-Fluoro HCl salt against its primary alternatives: the Free Base form and the 2-Chloro analog.
Table 1: Performance & Stability Matrix
| Feature | 2-Fluoro- HCl Salt (Subject) | 2-Fluoro- Free Base (Alt 1) | 2-Chloro- HCl Salt (Alt 2) |
| Primary Application | Rapid Library Synthesis ( | Non-Polar Coupling Reactions | Stable, Large-Scale Process |
| High (~300x faster than Cl) | High | Low (Requires forcing conditions) | |
| Storage Stability | Moderate (Hygroscopic) | Low (Oxidation prone) | High |
| Solubility (Water) | >50 mg/mL | <1 mg/mL | >50 mg/mL |
| Major Risk | Stoichiometry Error (1HCl vs 2HCl) | Solubility-limited reactivity | Low yields in substitution |
| Handling Requirement | Desiccator / Glovebox | Inert Atmosphere | Standard Benchtop |
Key Insight: Choose the 2-Fluoro HCl salt when you need to perform a subsequent substitution on the pyridine ring. Choose the 2-Chloro analog if the pyridine ring is intended to remain inert.
Technical Deep Dive: The Reproducibility Pillars
Pillar A: The Stoichiometry Trap (Expertise & Experience)
Commercial sources often label this product simply as "Hydrochloride." However, the piperidine nitrogen (
-
The Risk: In strong acid conditions (production), the Dihydrochloride (2HCl) is formed. In milder conditions, the Monohydrochloride (1HCl) persists.
-
The Failure Mode: Calculating equivalents based on MW of 1HCl (216.6 g/mol ) when you actually have 2HCl (253.1 g/mol ) leads to a 15% under-loading of the reagent. Furthermore, the extra equivalent of acid can quench catalytic bases (e.g., TEA, DIPEA) in coupling reactions.
-
The Fix: Always verify the salt form via Elemental Analysis (Cl content) or Silver Nitrate titration before starting a campaign.
Pillar B: The "Solvent-Triggered" Impurity (Causality)
The 2-fluoro position is primed for Nucleophilic Aromatic Substitution (
-
The Failure Mode: Dissolving the free base (generated in situ) in nucleophilic solvents like Methanol or Ethanol while heating.
-
Mechanism: Alkoxide ions (formed by base) attack the 2-position, displacing the fluorine. You generate the 2-Methoxy impurity instead of your desired product.
-
The Fix: Use non-nucleophilic polar aprotic solvents (DMF, DMSO, NMP) or sterically hindered alcohols (Isopropanol, t-Amyl alcohol) if protic solvent is required.
Visualizing the Critical Path
The following diagram illustrates the decision logic required to handle this compound without generating impurities.
Caption: Workflow logic for preventing common failure modes (Acid quenching and Solvent-mediated side reactions).
Validated Experimental Protocols
Protocol 1: "Safe" Free-Basing & Coupling
Use this protocol to couple the piperidine nitrogen without affecting the 2-fluoro group.
Reagents:
-
2-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (4.0 eq - Critical for 2HCl salt)
-
Solvent: DMF (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the carboxylic acid and HATU in DMF. Stir for 5 minutes to activate.
-
Neutralization: In a separate vial, suspend the 2-Fluoro-pyridine salt in DMF. Add 2.0 eq of DIPEA. Note: The suspension should clear as the free base is liberated.
-
Addition: Add the amine solution to the activated acid solution.
-
Scavenging: Add the remaining 2.0 eq of DIPEA.
-
Why? The first 2 eq neutralize the 2HCl. The next 2 eq act as the proton scavenger for the HATU coupling.
-
-
Monitoring: Monitor via LCMS. Look for the product mass. If the reaction stalls, check pH; it must remain basic (pH > 8 on wet paper).
Protocol 2: Quality Control of Salt Form
Use this to determine if you have the Mono- or Dihydrochloride.
-
Weigh accurately 50 mg of the substance.
-
Dissolve in 10 mL deionized water.
-
Titrate with 0.1 M NaOH using a pH meter.
-
Analysis:
-
Two inflection points (approx pH 4 and pH 10) indicates Dihydrochloride .
-
One inflection point (approx pH 10) indicates Monohydrochloride .
-
References
-
PubChem Compound Summary. (2025). 2-(4-Fluoropiperidin-4-yl)pyridine hydrochloride.[1] National Center for Biotechnology Information. [Link]
-
Li, S., et al. (2005).[2] Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharmaceutical Research. [Link]
-
Schlosser, M., et al. (2005). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. European Journal of Organic Chemistry. [Link]
Sources
Safety Operating Guide
2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride proper disposal procedures
Comprehensive Laboratory Disposal and Waste Management Guide for 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride
Because this compound contains both fluorine and chlorine (as a hydrochloride salt), its disposal requires specific segregation and handling protocols to comply with the Resource Conservation and Recovery Act (RCRA) and institutional Environmental Health and Safety (EH&S) standards. This guide outlines the self-validating logistical and operational procedures required for the safe disposal of this compound in a professional laboratory setting.
Waste Characterization and Causality
Before disposing of any chemical, laboratory personnel must evaluate its physical and chemical properties to determine the appropriate waste stream[1].
-
Halogenated Classification: this compound contains covalent fluorine and ionic chlorine. When incinerated, halogenated compounds can generate corrosive hydrogen halide gases (HF, HCl) and, under improper conditions, toxic dioxins.
-
Causality in Segregation: Therefore, this compound—whether in its pure solid form, dissolved in solvents, or contaminating consumables (e.g., pipette tips, weighing boats)—must strictly be segregated into a "Halogenated Waste" stream [2]. Mixing halogenated waste with non-halogenated organic solvents is a severe compliance violation that exponentially increases the cost of institutional waste processing and poses environmental hazards.
Step-by-Step Operational Disposal Protocol
The following methodology ensures that waste is accumulated and transferred safely, maintaining a closed-loop system of accountability from the benchtop to the incinerator.
Step 1: Point-of-Generation Segregation
-
Action: Establish a dedicated waste container at or near the point of generation (e.g., inside the fume hood)[3].
-
Rationale: The National Research Council emphasizes that chemical waste must be accumulated under the direct control of the laboratory personnel generating it to prevent cross-contamination and ensure accurate tracking[2].
Step 2: Container Selection and SAA Management
-
Action: Select a chemically compatible container. For solid waste or aqueous solutions of this compound, High-Density Polyethylene (HDPE) is standard. If dissolved in aggressive organic solvents (e.g., DCM, DMF), use PTFE-lined glass containers[3].
-
Action: Designate the storage location as a Satellite Accumulation Area (SAA).
-
Rationale: Containers must remain securely closed with leak-proof closures at all times, except when actively adding waste. Leaving funnels in waste containers is strictly prohibited as it allows volatile emissions to escape and increases spill risk[3].
Step 3: RCRA-Compliant Labeling
-
Action: Attach a standardized institutional waste label the moment the first drop or grain of waste enters the container.
-
Action: The label must explicitly state the words "Hazardous Waste" [3].
-
Action: List the full chemical name: this compound.
-
Rationale: EPA regulations explicitly forbid the use of chemical formulas (e.g., C₁₀H₁₄FN₂•HCl), abbreviations, or structural shorthand on waste labels, as emergency responders and waste handlers must be able to identify contents immediately without specialized chemical knowledge[3].
Step 4: Institutional Transfer and EH&S Coordination
-
Action: Monitor the volume of the SAA container. Once a container reaches its maximum capacity (or the 90% full mark to allow for vapor expansion), it must be dated.
-
Action: Submit a Chemical Waste Pickup Request to your institutional EH&S department.
-
Rationale: EPA regulations mandate that a full waste container must be removed from the SAA and transferred to a central accumulation facility within 72 hours (3 days)[3].
Regulatory Data: EPA Hazardous Waste Generator Categories
To maintain compliance, laboratory managers must understand their facility's EPA generator status, which dictates accumulation time limits and reporting requirements. The disposal of this compound contributes to your facility's total monthly hazardous waste mass[4][5].
| Generator Category | Monthly Generation Limit | Max On-Site Accumulation Limit | Accumulation Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg | ≤ 1,000 kg | No strict federal time limit (State laws vary) |
| Small Quantity Generator (SQG) | > 100 kg to < 1,000 kg | ≤ 6,000 kg | 180 days (or 270 days if shipping > 200 miles) |
| Large Quantity Generator (LQG) | ≥ 1,000 kg | No limit | 90 days |
Table 1: Summary of EPA RCRA Hazardous Waste Generator classifications and their respective operational constraints[5].
Waste Workflow Visualization
The following diagram illustrates the logical decision-making pathway for routing this compound into the correct institutional waste stream.
Figure 1: Laboratory workflow for the segregation, accumulation, and transfer of halogenated organic waste.
References
-
Columbia University Environmental Health & Safety. "Hazardous Chemical Waste Management Guidelines." Columbia Research. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. Available at: [Link]
-
United States Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary." EPA.gov. Available at: [Link]
-
Indiana Department of Environmental Management (IDEM). "Managing Waste: Hazardous Waste Generator Categories." IN.gov. Available at: [Link]
Sources
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. research.columbia.edu [research.columbia.edu]
- 4. Hazardous Waste Regulations [rila.org]
- 5. IDEM: Managing Waste: Hazardous Waste Generator Categories [in.gov]
Personal protective equipment for handling 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride
Topic: Role: Senior Application Scientist
Executive Safety Summary: Immediate Action Required
Compound: 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride Physical State: Solid (Powder/Crystalline) Primary Hazard Class: Irritant / Acute Toxin (Oral) .[1] Critical Characteristic: Hygroscopic acidic salt.
As researchers, we often treat intermediate salts as routine "white powders." This is a mistake with pyridine-piperidine scaffolds. This compound combines a fluorinated pyridine core with a secondary amine salt. The hydrochloride form serves to stabilize the volatile piperidine moiety , but it introduces significant hygroscopicity and acidity. Upon contact with mucous membranes (lungs, eyes), hydrolysis can release localized hydrochloric acid, causing immediate and severe irritation.
Operational Mandate: Treat as GHS Category 3 Acute Toxic (Oral) and Category 2 Skin/Eye Irritant until specific lot-release toxicity data proves otherwise. All handling must occur within a certified chemical fume hood.
Part 1: Risk Assessment & Hazard Identification
To ensure safety, we must understand the chemical logic of the hazard, not just the label.
| Hazard Type | GHS Classification (Conservative) | Mechanism of Action |
| Acute Toxicity (Oral) | Category 4 (Harmful) or 3 (Toxic) | Piperidine derivatives are biologically active CNS agents. Fluorination often increases metabolic stability, potentially prolonging systemic effects if ingested. |
| Skin Corrosion/Irritation | Category 2 (Irritant) | The HCl salt form is acidic. Moisture on the skin facilitates proton transfer, leading to acid burns and dermatitis. |
| Eye Damage/Irritation | Category 2A (Severe Irritant) | High risk.[2] The basic nitrogen (even protonated) combined with the acidic counter-ion causes rapid corneal damage. |
| STOT - Single Exposure | Category 3 (Respiratory Tract) | Fine dusts are easily inhaled. The fluorinated pyridine ring is lipophilic, aiding absorption across alveolar membranes. |
Part 2: Personal Protective Equipment (PPE) Matrix
The "Standard Lab Coat" is Insufficient. We employ a Barrier-First Strategy . The goal is to prevent permeation (liquids) and penetration (dusts).
| Body Area | Required PPE | Technical Justification (The "Why") |
| Respiratory | Engineering Control: Class II, Type A2 Fume Hood.Backup: N95 or P100 Respirator (if outside hood). | The HCl salt is prone to static charge and aerosolization. A fume hood (face velocity 80–100 fpm) is the primary barrier. |
| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil) | Permeation Logic: Pyridine derivatives can permeate thin latex. Nitrile offers superior resistance to organic bases and acidic salts. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses with side shields are inadequate for powders that can drift behind lenses. Goggles provide a sealed environment against acidic dust. |
| Body Defense | Lab Coat (Cotton/Poly blend) + Tyvek® Sleeves | The wrist gap between glove and coat is the #1 exposure point. Tyvek sleeves bridge this gap. |
Part 3: Operational Protocol (Step-by-Step)
Objective: Safe weighing and dissolution without cross-contamination.
Phase 1: Preparation (The "Clean" Zone)
-
Static Control: Place an ionizing bar or anti-static gun near the balance. Hydrochloride salts are notoriously static-prone; static cling causes powder to "jump" onto gloves and surfaces.
-
Solvent Selection: Pre-measure your solvent (e.g., Methanol, DMSO, or Water). Note: This salt is highly water-soluble but may be sparingly soluble in non-polar organics (DCM/Hexanes).
Phase 2: The Weighing Event
-
Tare First: Place the weighing boat in the balance inside the fume hood.
-
Transfer: Use a stainless steel or antistatic plastic spatula . Avoid aluminum (HCl can corrode it over time).
-
The "Tap" Technique: Do not dump powder. Gently tap the spatula against the weighing boat. This minimizes the "dust cloud" effect.
-
Immediate Seal: Close the stock container immediately. Hygroscopic salts absorb atmospheric water, turning your free-flowing powder into a sticky gum that is harder to handle safely next time.
Phase 3: Dissolution & Reaction
-
Add Solid to Liquid: Never add solvent to the solid vigorously, as this puffs dust into the air. Add the solid gently to the stirring solvent.
-
Acid Scavenging: If using this in a coupling reaction (e.g., amide bond formation), remember this is an HCl salt. You must add an extra equivalent of base (e.g., TEA, DIPEA) to neutralize the salt and free the piperidine amine for reaction.
Part 4: Emergency Response & Disposal
Spill Management:
-
Solid Spill: Do not sweep dry. This creates dust.[1][3] Cover with a paper towel dampened with water (to dissolve/trap the salt), then wipe up.
-
Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use organic solvents (ethanol/acetone) to wash skin; they increase permeability and drag the toxin deeper into the dermis.
Waste Disposal Protocol:
-
Stream: Segregate into "Halogenated Organic Waste" (due to the Fluorine and Chlorine content).
-
Destruction: Incineration is the only acceptable disposal method. The fluorinated ring requires high-temperature combustion to prevent the formation of persistent organic pollutants.
-
Container: High-density polyethylene (HDPE) carboys are preferred over glass to prevent breakage.
Part 5: Visualization - Safe Handling Workflow
The following diagram illustrates the "Cradle-to-Grave" safety lifecycle for this compound.
Caption: Operational workflow emphasizing the critical "Mandatory PPE Zone" during the high-risk weighing and solubilization phases.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71014370, 2-(4-Fluoropiperidin-4-yl)pyridine hydrochloride. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Pyridine and Derivatives. Retrieved from [Link]
(Note: While specific CAS numbers for salt forms may vary by vendor, the safety protocols cited here are derived from the structure-activity relationship of the fluorinated pyridine-piperidine class.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
